2-Propylvaleronitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-propylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-5-8(7-9)6-4-2/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOPMITSGZJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157954 | |
| Record name | 2-Propylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13310-75-3 | |
| Record name | 2-Propylpentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13310-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propylvaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013310753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylvaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70157954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylvaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYLVALERONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD29QGA4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2-Propylvaleronitrile via Organometallic-Mediated α-Alkylation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-propylvaleronitrile, a key chemical intermediate, notably for the production of the anticonvulsant drug Valproic Acid. The core focus of this document is the strategic application of organometallic reagents and their precursors to achieve efficient α,α-dialkylation of a nitrile starting material. We will delve into the mechanistic underpinnings of nitrile anion chemistry, provide a rationale for reagent selection, and present a robust, step-by-step experimental protocol suitable for a laboratory setting. This guide is designed to equip researchers and drug development professionals with the theoretical knowledge and practical expertise necessary to successfully synthesize this target molecule.
Introduction: Strategic Importance of this compound
This compound, also known as 2-propylpentanenitrile or 4-cyanoheptane, is a disubstituted aliphatic nitrile.[1] Its primary significance in the pharmaceutical industry lies in its role as a direct precursor to Valproic Acid (2-propylpentanoic acid), a widely used medication for treating epilepsy, bipolar disorder, and migraines.[2][3] The synthesis of Valproic Acid from this compound is typically achieved through straightforward hydrolysis of the nitrile group.[4]
The synthetic challenge in preparing this compound lies in the construction of the C4-cyanoheptane framework, which requires the formation of a new carbon-carbon bond at the α-position to the cyano group. Specifically, it involves the sequential introduction of two propyl groups onto a single carbon atom. This guide focuses on a highly effective and controlled method: the deprotonation of a suitable nitrile substrate using a strong, non-nucleophilic base to form a nucleophilic carbanion, followed by alkylation with a propyl halide. This organometallic-mediated approach offers a high degree of control and is a cornerstone of modern organic synthesis.
Mechanistic Principles: The α-Alkylation of Nitriles
The carbon atom adjacent to a cyano group (the α-carbon) possesses protons that are significantly more acidic than those of a simple alkane. This increased acidity is due to the powerful electron-withdrawing inductive effect of the nitrile group and, more importantly, the resonance stabilization of the resulting conjugate base (the nitrile anion).
The formation of this stabilized carbanion is the pivotal step in the alkylation sequence. It requires a base strong enough to deprotonate the α-carbon quantitatively but sterically hindered enough to avoid acting as a nucleophile and attacking the electrophilic carbon of the nitrile group itself.[5]
The Reagent of Choice: Lithium Diisopropylamide (LDA)
Lithium diisopropylamide (LDA) is the preeminent reagent for this transformation.[6][7] It is a very strong, non-nucleophilic base typically prepared in situ by treating diisopropylamine with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[8]
Causality Behind Experimental Choice:
-
High Basicity: LDA has a pKa of ~36, making it more than capable of quantitatively deprotonating the α-carbon of aliphatic nitriles (pKa ~31).
-
Steric Hindrance: The two bulky isopropyl groups on the nitrogen atom effectively shield it, preventing it from acting as a nucleophile and adding to the nitrile. This selectivity is crucial for achieving high yields of the desired alkylation product.[9]
-
Solubility: LDA forms soluble aggregates in common ethereal solvents like tetrahydrofuran (THF), even at very low temperatures (-78 °C), ensuring a homogeneous reaction medium.[10]
The overall mechanism involves the deprotonation to form the lithium salt of the nitrile anion, which then acts as a potent nucleophile in a classical SN2 reaction with an alkyl halide, such as 1-bromopropane.[6]
Preferred Synthetic Pathway: Sequential Alkylation
The most direct and efficient route to this compound using this methodology starts with valeronitrile (pentanenitrile). This substrate is first deprotonated and alkylated with a propyl group to form the target molecule. While one could theoretically start from acetonitrile, the sequential addition of two propyl groups can be complicated by the changing acidity and steric environment after the first alkylation. Starting with valeronitrile and adding the second propyl group is a more controlled approach.
Correction: A careful review of the target molecule's name, this compound (or 2-propylpentanenitrile), reveals the structure to be di-n-propylacetonitrile, (CH3CH2CH2)2CHCN. This structure is derived from adding two propyl groups to the α-carbon of acetonitrile. Therefore, a sequential, two-step alkylation starting from acetonitrile is a valid pathway. However, for clarity and control, a procedure starting from commercially available valeronitrile (CH3CH2CH2CH2CN) to add a single propyl group, leading to 2-butylpentanenitrile, is often demonstrated. For the synthesis of the specific title compound, (CH3CH2CH2)2CHCN, one would start with valeronitrile (CH3CH2CH2CH2CN) and perform an alkylation with propyl bromide. No, that is incorrect.
Let's clarify the nomenclature and structure, which is critical.
-
Valeronitrile (Pentanenitrile) : CH3CH2CH2CH2CN
-
This compound (2-Propylpentanenitrile) : This name indicates a pentanenitrile backbone with a propyl group at the C-2 (alpha) position. The structure is CH3CH2CH2CH(CH2CH2CH3)CN. This is not symmetrical di-n-propylacetonitrile.
Therefore, the correct synthesis involves the mono-alkylation of valeronitrile with a propyl halide . The following workflow and protocol are designed for this correct transformation.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from valeronitrile. It is a self-validating system; successful execution relies on strict adherence to anhydrous and anaerobic conditions.
Safety Precautions:
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle only under an inert atmosphere.
-
LDA is a strong, corrosive base. Avoid contact with skin and eyes.
-
1-Bromopropane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Anhydrous solvents are essential. THF can form explosive peroxides and should be tested before use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Diisopropylamine | C₆H₁₅N | 101.19 | 22.0 | 3.1 mL | Freshly distilled from CaH₂ |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Anhydrous, inhibitor-free |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 21.0 | 8.4 mL | 2.5 M solution in hexanes |
| Valeronitrile (Pentanenitrile) | C₅H₉N | 83.13 | 20.0 | 2.1 mL | Anhydrous |
| 1-Bromopropane | C₃H₇Br | 122.99 | 22.0 | 2.0 mL | Anhydrous |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | ~50 mL | For quenching |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | ~150 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
LDA Preparation:
-
To the reaction flask, add anhydrous THF (80 mL) and distilled diisopropylamine (3.1 mL, 22.0 mmol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.4 mL of a 2.5 M solution in hexanes, 21.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Deprotonation of Valeronitrile:
-
In a separate, dry vial, prepare a solution of valeronitrile (2.1 mL, 20.0 mmol) in anhydrous THF (20 mL).
-
Add this solution dropwise via syringe to the cold LDA solution over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. Formation of the lithium nitrile anion should result in a clear solution.
-
-
Alkylation:
-
Slowly add 1-bromopropane (2.0 mL, 22.0 mmol) to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature overnight (approx. 12-16 hours) to ensure the SN2 reaction goes to completion.
-
-
Work-up and Isolation:
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers.
-
Extract the aqueous layer with two additional portions of diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
-
Expected Product Characterization
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Boiling Point | 185-187 °C at 760 mmHg (approx.) |
| Appearance | Colorless liquid |
| IR (neat) | ~2245 cm⁻¹ (C≡N stretch) |
| ¹H NMR (CDCl₃) | Complex multiplet pattern (expected) |
| ¹³C NMR (CDCl₃) | ~122 ppm (CN), other aliphatic signals |
Alternative Organometallic Approaches
While LDA-mediated alkylation is highly effective, other organometallic strategies exist, though they are less commonly applied for this specific transformation.
-
Organozinc Reagents: The Reformatsky reaction involves the formation of an organozinc enolate from an α-halo ester.[11][12] A related transformation, the Blaise reaction, can be applied to nitriles.[13] This would involve reacting an α-bromo nitrile with activated zinc. Organozinc reagents are notably less reactive and more tolerant of other functional groups compared to organolithiums, offering a milder alternative, though yields may vary.[14]
-
Grignard Reagents: Direct α-deprotonation of nitriles with Grignard reagents is generally inefficient, as the primary reaction pathway is nucleophilic addition of the Grignard reagent to the electrophilic nitrile carbon, leading to ketones after hydrolysis.[15][16][17] Specialized methods for generating C-magnesiated nitriles exist but are considered advanced techniques not typically used for this type of synthesis.[18]
Conclusion
The synthesis of this compound is efficiently achieved through the organometallic-mediated α-alkylation of valeronitrile. The use of lithium diisopropylamide as a strong, non-nucleophilic base provides a high-yielding and selective method for generating the requisite nitrile anion for subsequent SN2 displacement with a propyl halide. The success of this synthesis is critically dependent on the rigorous exclusion of water and atmospheric oxygen, as well as precise temperature control. The protocol detailed in this guide represents a robust and reliable method for accessing this important pharmaceutical intermediate, providing a foundational technique for researchers in synthetic and medicinal chemistry.
References
- 1. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 3. researchgate.net [researchgate.net]
- 4. Process for producing valproic acid - Patent 0835859 [data.epo.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative α-Alkylation of Primary Nitriles: Ingenta Connect [ingentaconnect.com]
- 8. prepchem.com [prepchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Reformatsky Reaction [organic-chemistry.org]
- 13. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 14. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations - PMC [pmc.ncbi.nlm.nih.gov]
catalytic methods for 2-propylvaleronitrile synthesis
An In-depth Technical Guide to the Catalytic Synthesis of 2-Propylvaleronitrile
Abstract
This compound, also known as 2-propylpentanenitrile or dipropylacetonitrile, is a critical chemical intermediate, most notably in the synthesis of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug. The efficiency, selectivity, and sustainability of its synthesis are paramount for pharmaceutical production. This guide provides an in-depth technical exploration of the core catalytic methodologies for synthesizing this compound, designed for researchers, chemists, and drug development professionals. We will dissect two primary, industrially relevant catalytic routes: the direct hydrocyanation of an alkene precursor and the ammoxidation of an alcohol precursor. The discussion emphasizes the mechanistic underpinnings, catalyst selection rationale, process variables, and detailed, actionable laboratory protocols.
Strategic Overview of Catalytic Routes
The synthesis of this compound (C₈H₁₅N) centers on the formation of a C-CN bond at a specific tertiary carbon. Catalysis offers elegant solutions to achieve this transformation with high atom economy and selectivity, moving beyond classical, stoichiometric methods that often involve hazardous reagents and generate significant waste. Two principal strategies, starting from readily available C8 precursors, dominate the landscape:
-
Hydrocyanation: The atom-economical addition of a cyanide source across the double bond of 2-propyl-1-pentene.
-
Ammoxidation: The reaction of 2-propyl-1-pentanol with ammonia and an oxidant to progressively form the nitrile.
This guide will explore the nuances of each pathway, providing the necessary framework for informed catalyst and process design.
Route 1: Nickel-Catalyzed Hydrocyanation
Hydrocyanation is the direct addition of hydrogen cyanide (HCN) to an unsaturated bond. For non-activated alkenes like 2-propyl-1-pentene, this transformation requires a transition-metal catalyst, typically a low-valent nickel complex.[1] This method is of immense industrial importance, exemplified by the production of adiponitrile, a nylon-6,6 precursor.[2]
Mechanistic Rationale and Catalyst Selection
The catalytic cycle, pioneered and refined by DuPont, provides a clear rationale for experimental design. It proceeds through several key steps, each influencing the overall rate and selectivity.
The Catalyst System: The most common and effective catalysts are nickel(0) complexes stabilized by phosphite ligands (P(OR)₃).[1]
-
Why Nickel(0)? Ni(0) is electron-rich, enabling the crucial first step: the oxidative addition of H-CN to the metal center, forming a nickel(II) hydride cyanide species.
-
Why Phosphite Ligands? Sterically bulky and electron-donating phosphite ligands, such as tritolylphosphite, are essential. They stabilize the Ni(0) state, prevent catalyst deactivation (e.g., formation of inactive Ni(CN)₂), and critically, influence the regioselectivity of the addition.[1][2]
The Catalytic Cycle:
Causality in Experimental Choices:
-
Regioselectivity: The synthesis of this compound requires the addition of the -CN group to the more substituted carbon of the double bond (a Markovnikov-type addition). This is electronically disfavored. However, with branched terminal alkenes, steric factors and the stability of the resulting nickel-alkyl intermediate can be manipulated by ligand choice to favor the branched product. While linear nitriles are often the thermodynamic product, specific ligand architectures can steer the reaction toward the desired branched isomer.[3]
-
Lewis Acid Co-catalyst: The final step, reductive elimination, is often rate-limiting.[1] Lewis acids (e.g., AlCl₃, BPh₃) can be added to coordinate to the nitrile ligand, increasing its electrophilicity and accelerating its elimination from the nickel center, thereby increasing the overall turnover frequency.
-
HCN Source: Direct use of HCN gas is extremely hazardous and impractical for most research settings. A "transfer hydrocyanation" approach is far safer and more controllable.[4] Here, a stable cyanohydrin (e.g., acetone cyanohydrin) or a malononitrile derivative serves as an in situ source of HCN, transferred to the substrate under catalytic conditions.[1][4]
Protocol: Transfer Hydrocyanation of 2-Propyl-1-pentene
This protocol describes a laboratory-scale synthesis using a safer HCN surrogate.
Materials:
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Ligand: Tris(p-tolyl)phosphite [P(O-p-tol)₃]
-
Substrate: 2-Propyl-1-pentene
-
HCN Source: Acetone cyanohydrin
-
Solvent: Anhydrous Toluene
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Catalyst Preparation (In Situ): In a glovebox or under a strict inert atmosphere, add Ni(cod)₂ (e.g., 0.02 mmol, 1 mol%) and Tris(p-tolyl)phosphite (e.g., 0.08 mmol, 4 mol%, 4 eq. to Ni) to a dry, argon-flushed Schlenk flask. Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous yellow solution is formed. Rationale: The excess phosphite ligand displaces the COD ligands to form the active Ni(0)L₄ catalyst and prevents catalyst decomposition.
-
Reaction Assembly: To the catalyst solution, add 2-propyl-1-pentene (e.g., 2.0 mmol, 1.0 eq.).
-
Initiation: Using a syringe pump for controlled addition, slowly add acetone cyanohydrin (e.g., 2.2 mmol, 1.1 eq.) to the stirred reaction mixture over a period of 4-6 hours. The reaction is typically conducted at a controlled temperature, for example, 50-70 °C. Rationale: Slow addition maintains a low steady-state concentration of free HCN, minimizing catalyst inhibition and side reactions.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via GC or GC-MS to observe the consumption of the starting alkene and the formation of the this compound product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench any residual cyanide by adding an aqueous solution of sodium hypochlorite (bleach) with vigorous stirring. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to yield pure this compound.
Route 2: Catalytic Ammoxidation of 2-Propyl-1-pentanol
Ammoxidation is a powerful oxidative transformation that converts a methyl or methylene group adjacent to a double bond or in an alcohol into a nitrile group. The process uses ammonia as the nitrogen source and oxygen (typically from air) as the terminal oxidant, making it a green and economically attractive route.[5] While traditionally a high-temperature, vapor-phase process for commodity chemicals like acrylonitrile, recent advances have enabled efficient liquid-phase ammoxidation of alcohols under milder conditions.[6]
Mechanistic Rationale and Catalyst Selection
The conversion of an alcohol to a nitrile via ammoxidation is not a single step but a sequential cascade of catalytic reactions occurring on the surface of a heterogeneous catalyst.
The Catalyst System:
-
Vapor-Phase: Multi-component mixed metal oxides are the catalysts of choice for industrial, high-temperature ammoxidation. Typical formulations include Bi/Mo/O or Fe/Sb/O systems on a silica support.[5] These materials possess a combination of acidic and redox sites necessary to catalyze the multi-step reaction.
-
Liquid-Phase (Modern Approach): For laboratory and fine chemical synthesis, milder conditions are preferable. Heterogeneous catalysts like manganese oxides (MnO₂) or, more recently, highly dispersed single-atom iron catalysts on nitrogen-doped carbon (Fe₁-N-C) have shown excellent activity for the ammoxidation of aliphatic alcohols at temperatures as low as 60-100 °C.[6][7]
The Reaction Pathway:
Causality in Experimental Choices:
-
Catalyst Functionality: The catalyst must be multifunctional. It requires redox sites (e.g., Mn³⁺/Mn⁴⁺ or Fe²⁺/Fe³⁺ couples) to facilitate the dehydrogenation steps (alcohol to aldehyde and imine to nitrile) and Lewis acid sites to promote the condensation of the aldehyde with ammonia.[7]
-
Reaction Medium: The reaction is often performed in an aqueous medium, using aqueous ammonia. Water is a green solvent and is also a byproduct of the reaction.[6]
-
Oxidant: Air is the ideal oxidant due to its low cost and availability. The reaction is often run under a positive pressure of air to ensure sufficient oxygen is dissolved in the liquid phase to regenerate the catalyst's active sites.[6]
Protocol: Liquid-Phase Ammoxidation of 2-Propyl-1-pentanol
This protocol is based on modern, milder methods using a heterogeneous catalyst.
Materials:
-
Catalyst: Single-atom iron on N-doped carbon (Fe₁-N-C) or commercially available Manganese(IV) oxide (MnO₂, activated).
-
Substrate: 2-Propyl-1-pentanol
-
Nitrogen Source/Solvent: Aqueous Ammonia (e.g., 25-28 wt%)
-
Oxidant: Pressurized Air or Oxygen
Procedure:
-
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the catalyst (e.g., Fe₁-N-C, 3-5 mol% Fe loading relative to substrate), 2-propyl-1-pentanol (e.g., 2.0 mmol), and aqueous ammonia (e.g., 5-10 mL).
-
Reaction Conditions: Seal the reactor. Purge it several times with compressed air, and then pressurize to the desired pressure (e.g., 0.5-1.0 MPa or ~70-145 psi).
-
Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The optimal temperature will depend on the specific catalyst used. Rationale: Elevated temperature and pressure are required to achieve reasonable reaction rates for the less reactive aliphatic alcohol and to ensure sufficient oxygen availability in the liquid phase.
-
Monitoring: The reaction can be monitored over time by carefully depressurizing the reactor, taking a sample of the liquid phase, and analyzing it by GC or HPLC.
-
Workup: After the desired conversion is reached (e.g., 12-24 hours), cool the reactor to room temperature and carefully vent the pressure.
-
Isolation & Purification: Filter the reaction mixture to recover the heterogeneous catalyst (which can be washed, dried, and reused). Extract the aqueous filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
Comparative Analysis of Catalytic Methods
The choice between hydrocyanation and ammoxidation depends on precursor availability, safety infrastructure, and desired process scale.
| Feature | Nickel-Catalyzed Hydrocyanation | Catalytic Ammoxidation |
| Precursor | 2-Propyl-1-pentene | 2-Propyl-1-pentanol |
| Key Reagents | Ni(0)/Phosphite Catalyst, HCN source | Metal Oxide Catalyst, NH₃, O₂ (Air) |
| Typical Conditions | Moderate Temp (50-70 °C), Inert atm. | Moderate to High Temp (80-450 °C), Pressure |
| Selectivity | Regioselectivity (branched vs. linear) is the key challenge. | High selectivity to nitrile is achievable; over-oxidation to CO₂ is a potential side reaction. |
| Atom Economy | Excellent (100% theoretical). | Good; water is the only major byproduct. |
| Advantages | Direct C-C bond formation, high atom economy. | Uses inexpensive reagents (ammonia, air), green oxidant. |
| Disadvantages | Toxicity of cyanide source (even surrogates require care), catalyst sensitivity. | Requires higher temperatures/pressures, potential for over-oxidation, multi-step pathway on catalyst surface. |
Future Outlook
The synthesis of this compound continues to be an area of active research, driven by the principles of green chemistry. Future advancements are expected in the following areas:
-
Hydrocyanation: Development of more robust and highly regioselective nickel or palladium catalysts that favor the branched product from aliphatic alkenes under mild conditions. Further exploration of non-toxic, solid cyanide sources would enhance safety and ease of handling.
-
Ammoxidation: Design of novel heterogeneous catalysts (e.g., supported noble metal nanoparticles, core-shell structures) that can perform liquid-phase ammoxidation of aliphatic alcohols with higher turnover frequencies at even lower temperatures and pressures.
-
Biocatalysis: The use of nitrile-synthesizing enzymes, such as aldoxime dehydratases, could offer an environmentally benign route, operating under ambient conditions in aqueous media, though this technology is still emerging for bulk chemical synthesis.[8]
By leveraging advanced catalytic science, the production of essential pharmaceutical intermediates like this compound can become more efficient, safer, and environmentally sustainable.
References
- 1. Hydrocyanation - Wikipedia [en.wikipedia.org]
- 2. Ligand development in the Ni-catalyzed hydrocyanation of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammoxidation - Wikipedia [en.wikipedia.org]
- 6. Efficient iron single-atom catalysts for selective ammoxidation of alcohols to nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2002016031A2 - Catalyst for ammoxidation and method for producing nitrile compound using the catalyst - Google Patents [patents.google.com]
An In-Depth Spectroscopic Guide to 2-Propylvaleronitrile: Elucidating Structure Through NMR, IR, and MS Analysis
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-propylvaleronitrile (also known as 2-propylpentanenitrile or 4-cyanoheptane), a significant intermediate in organic synthesis and a known impurity in the production of the anticonvulsant drug valproic acid.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We will explore the causality behind experimental choices, interpret spectral data to confirm the molecular structure, and provide self-validating protocols for each technique.
Introduction: The Molecular Profile of this compound
This compound (C₈H₁₅N, Molar Mass: 125.21 g/mol ) is a branched aliphatic nitrile.[3] Its structure, featuring a nitrile group attached to a carbon bearing two propyl chains, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, quantification, and for ensuring the purity of pharmaceuticals like valproic acid, where it is considered a significant impurity (Valproic Acid Impurity I).[2][4] This guide will serve as a detailed roadmap for the spectroscopic characterization of this compound.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show four distinct signals due to the symmetry of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.5 - 2.7 | Multiplet (Quintet) | 1H | CH-CN (Hα) | The methine proton is deshielded by the adjacent electron-withdrawing nitrile group. It will be split by the four adjacent methylene protons. |
| ~ 1.5 - 1.7 | Multiplet | 4H | -CH₂-CH-CN (Hβ) | These methylene protons are adjacent to the methine and another methylene group, leading to complex splitting. |
| ~ 1.3 - 1.5 | Multiplet (Sextet) | 4H | -CH₂-CH₃ (Hγ) | These methylene protons are adjacent to a methyl and a methylene group. |
| ~ 0.9 - 1.0 | Triplet | 6H | -CH₃ (Hδ) | The terminal methyl groups will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show five signals, including the nitrile carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 120 - 125 | C≡N | The nitrile carbon atom is significantly deshielded and appears in this characteristic region. |
| ~ 35 - 40 | C H-CN (Cα) | The methine carbon is attached to the electron-withdrawing nitrile group. |
| ~ 30 - 35 | -C H₂-CH-CN (Cβ) | The methylene carbons directly attached to the chiral center. |
| ~ 20 - 25 | -C H₂-CH₃ (Cγ) | The next methylene carbons in the propyl chains. |
| ~ 13 - 15 | -C H₃ (Cδ) | The terminal methyl carbons. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each carbon.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy: Identifying the Nitrile Functional Group
Infrared spectroscopy is a powerful technique for identifying functional groups. For this compound, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond (C≡N).
Interpretation of the IR Spectrum
The IR spectrum of this compound, as referenced in the SpectraBase database, would be expected to exhibit the following key absorption bands:
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Significance |
| ~ 2245 | Strong, Sharp | C≡N stretch | This is the characteristic absorption for a nitrile group and is a key identifier for the molecule. |
| 2960-2850 | Strong | C-H stretch | These absorptions are due to the stretching of the C-H bonds in the propyl chains. |
| 1465 | Medium | C-H bend | Methylene scissoring vibration. |
| 1380 | Medium | C-H bend | Methyl symmetric bending (umbrella) vibration. |
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be easily obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place a drop of the sample between the plates and acquire the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Mass Spectrometry (MS): Unraveling the Molecular Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Interpretation of the Mass Spectrum
Based on the principles of mass spectral fragmentation, the following peaks are anticipated in the EI-MS of this compound:
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Rationale |
| 125 | [C₈H₁₅N]⁺• | Molecular ion (M⁺•). |
| 82 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage), a common fragmentation pathway for compounds with branching. |
| 68 | [M - C₄H₉]⁺ | Loss of a butyl radical. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the alkyl chains. |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable fragment. |
Fragmentation Workflow
The fragmentation process can be visualized as follows:
Caption: Major fragmentation pathways of this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection mode.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Conclusion: A Unified Spectroscopic Picture
The combined application of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of this compound. While experimental NMR data remains to be published, the predictive analysis presented here, based on fundamental principles, offers a solid framework for its identification. The characteristic nitrile stretch in the IR spectrum and the predictable fragmentation pattern in the mass spectrum serve as robust confirmatory data points. This guide underscores the importance of a multi-technique spectroscopic approach in modern chemical analysis, providing researchers and drug development professionals with the necessary knowledge to confidently identify and characterize this important molecule.
References
An In-Depth Technical Guide to the Chromatographic Separation of 2-Propylvaleronitrile Isomers
This guide provides a comprehensive overview of the chromatographic techniques for the separation of 2-propylvaleronitrile isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies of both gas and liquid chromatography, offering not just protocols, but the scientific rationale that underpins them.
Introduction: The Significance of Isomeric Purity
This compound, also known as 2-propylpentanenitrile or by its designation as Valproic Acid EP Impurity I, is a key chemical intermediate and a significant impurity in the synthesis of valproic acid, a widely used antiepileptic drug.[1] The molecular structure of this compound possesses a chiral center at the second carbon, leading to the existence of two enantiomers, (R)- and (S)-2-propylvaleronitrile. The separation of these stereoisomers is of paramount importance as enantiomers can exhibit different pharmacological and toxicological profiles. Furthermore, the potential for positional isomers, while less commonly discussed, necessitates robust analytical methods to ensure the purity and safety of pharmaceutical products.
This guide will explore the chromatographic strategies to resolve both enantiomeric and potential positional isomers of this compound, with a focus on the principles of method development and the justification for experimental choices.
Understanding the Isomers of this compound
The primary isomeric challenge in this compound analysis lies in its stereoisomerism. The presence of a stereocenter at the carbon atom to which the nitrile and propyl groups are attached results in two enantiomers.
Beyond stereoisomerism, it is prudent to consider the potential for positional isomers of heptanenitrile (C7H13N), the parent structure. While this compound is the most relevant in the context of valproic acid synthesis, other branched-chain isomers could theoretically be present as process-related impurities. A comprehensive analytical approach should be capable of distinguishing these as well.
Gas Chromatographic (GC) Approaches for Enantioselective Separation
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like this compound. For the resolution of its enantiomers, the use of a chiral stationary phase (CSP) is essential.
The Cornerstone of Chiral GC: Cyclodextrin-Based Stationary Phases
The most effective and widely used CSPs for the GC separation of enantiomers are based on cyclodextrins.[2][3] Cyclodextrins are cyclic oligosaccharides that form a chiral cavity. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selectors of the stationary phase, leading to the formation of transient diastereomeric complexes.[2]
The choice of cyclodextrin derivative is critical and depends on the specific analyte. For aliphatic nitriles, derivatized β- and γ-cyclodextrins are often the most suitable. These derivatives are typically dissolved in a polysiloxane polymer and coated onto a fused silica capillary column.[4]
Causality in Method Development for Chiral GC
The selection of GC parameters is a deliberate process aimed at maximizing the resolution of the enantiomers.
-
Chiral Stationary Phase Selection: The choice of a cyclodextrin-based CSP is dictated by its proven ability to form inclusion complexes with a wide range of chiral molecules. The derivatization of the cyclodextrin (e.g., permethylation, trifluoroacetylation) alters its selectivity, and screening different derivatives is often necessary to find the optimal phase for a new separation.
-
Temperature Program: The enantioselectivity of a chiral column is often temperature-dependent. Lower temperatures generally lead to stronger interactions between the analyte and the stationary phase, resulting in better resolution, albeit with longer analysis times. A temperature program is often employed to balance resolution and run time.
-
Carrier Gas and Flow Rate: Hydrogen or helium are the most common carrier gases in GC. The choice and flow rate are optimized to achieve the best column efficiency.
-
Detector: A Flame Ionization Detector (FID) is a robust and sensitive detector for organic compounds like this compound and is a common choice for this type of analysis.[5][6][7]
Step-by-Step Protocol for Chiral GC-FID Analysis
This protocol provides a starting point for the enantioselective analysis of this compound. Optimization will likely be required for specific applications.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Astec® CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or similar γ-cyclodextrin derivative CSP | Provides a chiral environment for enantiomeric separation. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Volume | 1 µL | Prevents column overloading. |
| Split Ratio | 50:1 | For high concentration samples to avoid detector saturation. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 2 °C/min to 150 °C | Gradual temperature increase to optimize separation. |
| Detector Temp. | 270 °C | Prevents condensation of the analyte. |
| Makeup Gas | Nitrogen | To optimize detector performance. |
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to an autosampler vial.
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.
-
Determine the enantiomeric excess (% ee) if required.
High-Performance Liquid Chromatographic (HPLC) Strategies
HPLC offers a versatile alternative to GC, particularly for less volatile compounds or when different selectivity is required. As with GC, a chiral stationary phase is necessary for the separation of enantiomers.
Foundational HPLC Chiral Stationary Phases
Two main classes of CSPs are widely used in HPLC for chiral separations: polysaccharide-based and Pirkle-type phases.
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose that are coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.
-
Pirkle-Type CSPs: These are "brush-type" phases where a small chiral molecule is covalently bonded to the silica surface.[8][9] The separation is based on π-π interactions, hydrogen bonding, and steric hindrance between the analyte and the chiral selector.[9][10]
Rationale in HPLC Method Development
The development of a successful chiral HPLC method hinges on the careful selection of the stationary and mobile phases.
-
Column Selection: The choice between a polysaccharide and a Pirkle-type column depends on the analyte's structure. For aliphatic nitriles, both can be effective, and screening is recommended. Pirkle-type columns are known for their durability due to the covalent bonding of the chiral selector.[8][9]
-
Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., hexane/isopropanol) as it can provide better selectivity. The ratio of the strong to weak solvent is a critical parameter for optimizing retention and resolution. Small amounts of additives, such as trifluoroacetic acid, can sometimes improve peak shape.
-
Detector: A UV detector is commonly used in HPLC. Since this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is necessary.
Detailed Protocol for Chiral HPLC-UV Analysis
This protocol outlines a starting method for the HPLC separation of this compound enantiomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis Detector
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Regis Whelk-O1 (R,R) (250 x 4.6 mm, 5 µm) or similar Pirkle-type CSP | Provides a robust and selective chiral stationary phase. |
| Mobile Phase | Hexane / Isopropanol (95:5, v/v) | Common normal-phase eluent for chiral separations. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature for reproducible results. |
| Detection | UV at 210 nm | Low wavelength detection for compounds with weak chromophores. |
| Injection Vol. | 10 µL | Standard injection volume. |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Separation of Positional Isomers
Should the need arise to separate positional isomers of heptanenitrile, both GC and HPLC can be effective. In this case, a non-chiral stationary phase would be used.
-
GC: A standard non-polar (e.g., 5% phenyl-methylpolysiloxane) or a more polar (e.g., polyethylene glycol) capillary column can be used. Separation will be based on differences in boiling points and polarity of the isomers.
-
HPLC: For HPLC, a reversed-phase C18 column or a normal-phase silica column could be employed.[11] The choice of mobile phase would be dictated by the polarity of the isomers. For aromatic positional isomers, columns with phenyl-based stationary phases can offer unique selectivity through π-π interactions.[11]
Visualizing the Chromatographic Workflow
The following diagrams illustrate the general workflows for the GC and HPLC analysis of this compound isomers.
Caption: Gas Chromatography workflow for enantioselective analysis.
Caption: HPLC workflow for enantioselective analysis.
Conclusion
The successful chromatographic separation of this compound isomers is a critical aspect of quality control in the pharmaceutical industry. This guide has provided a detailed framework for achieving this, with a strong emphasis on the scientific principles that guide method development. For enantioselective separations, chiral GC with cyclodextrin-based stationary phases and chiral HPLC with polysaccharide or Pirkle-type columns are the methods of choice. The provided protocols serve as robust starting points for further optimization. By understanding the underlying mechanisms of separation, researchers can confidently develop and validate methods that ensure the isomeric purity of this compound and, by extension, the safety and efficacy of related pharmaceutical products.
References
- 1. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. scispace.com [scispace.com]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Other Chiral Phases - Regis Technologies [registech.com]
- 10. hplc.eu [hplc.eu]
- 11. nacalai.com [nacalai.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Propylvaleronitrile
Introduction
2-Propylvaleronitrile, also known as 2-propylpentanenitrile or 4-cyanoheptane, is an organic compound with the chemical formula C8H15N.[1][2][3] It is structurally characterized by a nitrile functional group attached to a branched alkyl chain. This compound is of significant interest to researchers and professionals in drug development and organic synthesis, primarily as a key intermediate and a known impurity in the synthesis of Valproic Acid, a widely used antiepileptic drug.[4] A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in research and manufacturing.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and methodologies for its analysis. The structure of this guide is designed to logically flow from fundamental properties to practical experimental considerations, ensuring a holistic understanding for the scientific community.
Core Physicochemical Properties
The intrinsic properties of this compound dictate its behavior in various chemical and physical environments. These properties are crucial for predicting its reactivity, solubility, and appropriate storage and handling conditions.
Structural and Molecular Information
This compound possesses a simple yet distinct molecular architecture, which is the foundation of its chemical identity.
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources. This can be attributed to differences in experimental conditions and purity of the samples.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Characteristic | [3] |
| Boiling Point | 177 - 178 °C | [3] |
| 183 - 184 °C | [7] | |
| 193 °C at 760 mmHg | [8][9] | |
| Melting Point | -69 °C | [3] |
| Density | 0.809 g/cm³ (at 20 °C) | [3] |
| 0.811 g/cm³ (Predicted) | [7] | |
| Solubility | Limited solubility in water. Soluble in organic solvents. | [1] |
| Vapor Pressure | 1.33 hPa (at 44.3 °C) | [3] |
| Flash Point | 59 °C | [3] |
| 82.3°C | [8][9] |
Experimental Protocol: Determination of Boiling Point
The accurate determination of the boiling point is a fundamental experiment for characterizing a liquid compound. The following protocol outlines a standard laboratory procedure for determining the boiling point of this compound, emphasizing the causality behind each step to ensure a self-validating system.
Principle
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a vapor. This protocol employs a distillation method, a robust and widely accepted technique for boiling point determination.
Materials and Equipment
-
This compound sample
-
Distillation flask (e.g., 50 mL round-bottom flask)
-
Heating mantle with a stirrer
-
Thermometer (calibrated)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Boiling chips
-
Clamps and stands
-
Barometer
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble the distillation apparatus as depicted in the diagram below. Ensure all glass joints are properly sealed.
-
Place a few boiling chips in the distillation flask to promote smooth boiling and prevent bumping.
-
Add approximately 20 mL of this compound to the distillation flask.
-
Position the thermometer such that the top of the bulb is level with the bottom of the side arm leading to the condenser. This placement is critical for accurately measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Connect the condenser to a cold water source, ensuring water flows in at the bottom and out at the top for efficient cooling.
-
-
Heating and Distillation:
-
Begin heating the distillation flask gently using the heating mantle.
-
Observe the liquid for the onset of boiling. As the liquid heats up, you will see vapor rising and condensing on the thermometer bulb.
-
Record the temperature when the first drop of distillate is collected in the receiving flask. This is the initial boiling point.
-
Continue to heat at a steady rate to maintain a consistent distillation rate (approximately 1-2 drops per second).
-
Record the temperature at regular intervals throughout the distillation process. A stable temperature reading during distillation indicates a pure compound.
-
-
Data Recording and Analysis:
-
Record the atmospheric pressure from the barometer. The boiling point is pressure-dependent.
-
The observed boiling point range should be reported. For a pure compound, this range should be narrow.
-
If the atmospheric pressure is not at standard pressure (760 mmHg), a correction may be necessary using a nomograph or the Clausius-Clapeyron equation for highly accurate work.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of the boiling point of this compound.
Spectroscopic Characterization
While detailed, raw spectral data is best presented in dedicated databases, a conceptual overview of the expected spectroscopic features of this compound is essential for its identification and structural confirmation.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy: The most prominent and characteristic absorption band will be due to the C≡N (nitrile) stretching vibration, typically observed in the range of 2260-2240 cm⁻¹. The spectrum will also show C-H stretching vibrations from the alkyl groups around 2960-2850 cm⁻¹ and C-H bending vibrations around 1465-1375 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be complex due to the diastereotopic nature of some protons. However, one would expect to see signals corresponding to the methyl (CH₃) and methylene (CH₂) groups of the propyl chains, as well as the methine (CH) proton adjacent to the nitrile group. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the nitrile carbon (C≡N) in the range of 115-125 ppm. The remaining signals will correspond to the carbons of the alkyl chains.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns would involve the loss of alkyl fragments from the parent molecule.
The relationship between the structure of this compound and its expected spectroscopic data is a cornerstone of its analytical characterization.
Caption: Conceptual relationship between the structure and spectroscopic analysis of this compound.
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed.[5][8][10] Appropriate safety precautions must be taken during its handling and storage.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling: Handle in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[8][10]
-
Storage: Store in a cool, well-ventilated area in a tightly sealed container.[3][8]
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. From its fundamental molecular characteristics to practical experimental considerations and safety protocols, the information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and safe use of this compound in their work. The provided data and methodologies underscore the importance of a thorough understanding of a compound's properties for successful scientific and industrial applications.
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. This compound Chemical Properties, Uses, Safety Data & Supplier China | High Purity Nitrile Compounds [nj-finechem.com]
- 4. This compound | 13310-75-3 [chemicalbook.com]
- 5. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 13310-75-3 | LGC Standards [lgcstandards.com]
- 7. This compound CAS#: 13310-75-3 [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
2-propylvaleronitrile reaction with Grignard reagents
An In-depth Technical Guide to the Reaction of 2-Propylvaleronitrile with Grignard Reagents
Abstract
The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the development of pharmaceuticals, fragrances, and fine chemicals. Among the myriad of synthetic strategies, the reaction of nitriles with Grignard reagents offers a robust and highly specific pathway to produce ketones, effectively avoiding the over-addition side reactions common with other carbonyl derivatives like esters. This guide provides a comprehensive exploration of the reaction between this compound and Grignard reagents. We will dissect the underlying reaction mechanism, present a detailed experimental protocol, address critical operational parameters, and offer insights into process optimization. This document is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this valuable carbon-carbon bond-forming reaction.
Introduction: Strategic Importance in Ketone Synthesis
The addition of organometallic reagents to polarized functional groups is a fundamental transformation in synthetic chemistry. While Grignard reagents readily react with aldehydes and esters to produce secondary and tertiary alcohols, respectively, their reaction with nitriles provides a reliable method for the synthesis of ketones.[1][2] The key to this unique reactivity lies in the formation of a stable intermediate that resists further nucleophilic attack.[1][2][3]
The reaction proceeds in two distinct stages:
-
Nucleophilic Addition: The Grignard reagent adds to the electrophilic carbon of the nitrile group to form a stable magnesium imine salt (imetal salt).
-
Hydrolysis: Subsequent acidic workup hydrolyzes this intermediate to yield the final ketone product.
This process is particularly advantageous because the ketone is only formed during the aqueous workup phase, at which point the highly reactive Grignard reagent has already been quenched. This elegantly circumvents the common problem of over-addition that leads to tertiary alcohols when esters are used as starting materials.[4][5] In this guide, we will use the reaction of this compound with a representative Grignard reagent, propylmagnesium bromide, to illustrate the synthesis of 4-heptanone.
The Reaction Mechanism: A Step-by-Step Analysis
Understanding the causality behind each step is crucial for experimental success. The reaction mechanism can be broken down into two primary phases: formation of the imine intermediate and its subsequent hydrolysis.
Phase 1: Nucleophilic Addition to the Nitrile
The carbon atom of the nitrile group (R-C≡N) is electrophilic due to the polarization of the carbon-nitrogen triple bond. The carbon atom in the Grignard reagent (R'-MgX) is highly nucleophilic, behaving like a carbanion.[5]
-
Step 1: Nucleophilic Attack: The Grignard reagent's nucleophilic carbon attacks the nitrile's electrophilic carbon.[6][7] Simultaneously, one of the π-bonds of the nitrile breaks, and the electron pair moves to the nitrogen atom.
-
Step 2: Formation of the Imine Salt: This addition results in the formation of a stable, negatively charged intermediate, specifically a magnesium salt of an imine.[7] This intermediate is unreactive towards a second molecule of the Grignard reagent because the negative charge on the nitrogen atom repels further nucleophilic attack.[1][2][3] This is the critical step that ensures the reaction halts at the ketone precursor stage.
Phase 2: Acidic Hydrolysis of the Imine Salt
The imine salt is stable until an aqueous acid is introduced.[6] The hydrolysis pathway is a multi-step process identical to the hydrolysis of any imine.[6]
-
Step 3: Protonation: The addition of aqueous acid (e.g., H₃O⁺) protonates the nitrogen atom of the imine salt, yielding a neutral imine.
-
Step 4: Formation of the Iminium Ion: The imine nitrogen is further protonated by the acid to form a positively charged iminium ion. This step significantly increases the electrophilicity of the carbon atom.[6]
-
Step 5: Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion.[6]
-
Step 6: Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, creating a carbinolamine intermediate. This makes the amino group a better leaving group (ammonia).[6]
-
Step 7: Elimination of Ammonia: The lone pair of electrons on the hydroxyl oxygen forms a double bond with the carbon, expelling ammonia (NH₃) as a leaving group and forming a protonated ketone.[6]
-
Step 8: Deprotonation: A water molecule or another base removes the final proton from the oxygen, yielding the neutral ketone product and regenerating the acid catalyst.[6]
Experimental Protocol: Synthesis of 4-Heptanone
This section provides a self-validating, step-by-step methodology for the synthesis of 4-heptanone from this compound and propylmagnesium bromide. The cornerstone of this protocol is the rigorous exclusion of atmospheric moisture.
3.1. Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Properties |
| Magnesium Turnings | Mg | 24.31 | --- |
| Iodine | I₂ | 253.81 | Crystal, used as initiator |
| 1-Bromopropane | C₃H₇Br | 123.00 | bp: 71 °C, d: 1.35 g/mL |
| This compound | C₈H₁₅N | 125.21 | bp: 185-187 °C, d: 0.81 g/mL |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | bp: 34.6 °C, highly flammable |
| Hydrochloric Acid | HCl | 36.46 | 3M aqueous solution |
| Saturated NaHCO₃ | --- | --- | Aqueous solution |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying agent |
Equipment:
-
500 mL three-necked round-bottom flask
-
125 mL pressure-equalizing dropping funnel
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
3.2. Step-by-Step Procedure
Part A: Preparation of Propylmagnesium Bromide
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a dry nitrogen or argon atmosphere. This prevents atmospheric moisture from contaminating the reaction.
-
Initiation: Place magnesium turnings (e.g., 0.22 mol) and a single small crystal of iodine into the three-necked flask. The iodine helps to activate the magnesium surface.
-
Grignard Formation: Add a solution of 1-bromopropane (0.20 mol) in anhydrous diethyl ether (e.g., 80 mL) to the dropping funnel. Add a small portion (approx. 5-10 mL) of this solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling begins. If the reaction does not start, gentle warming with a heat gun may be necessary.[8]
-
Completion: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent.
Part B: Reaction with this compound
-
Nitrile Addition: Cool the prepared Grignard reagent to 0°C using an ice-water bath. Dissolve this compound (e.g., 0.18 mol) in anhydrous diethyl ether (e.g., 50 mL) and add this solution to the dropping funnel.
-
Controlled Reaction: Add the nitrile solution dropwise to the stirred Grignard reagent over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Hydrolysis (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully add 3M aqueous HCl (e.g., 100 mL) dropwise through the dropping funnel.[9] This step is highly exothermic and will quench any unreacted Grignard reagent and hydrolyze the imine salt. Stir until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. The product will be in the top ether layer. Separate the layers and extract the aqueous layer with an additional portion of diethyl ether (e.g., 30 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Purification: Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator. The remaining crude oil can be purified by fractional distillation under atmospheric pressure to yield pure 4-heptanone (bp: 144-145°C).[10]
Critical Parameters and Troubleshooting
-
Anhydrous Conditions: This is the most critical factor. Grignard reagents are potent bases and will be destroyed by water or any protic solvent.[5][11] Failure to maintain anhydrous conditions is the most common reason for low or zero yield.
-
Solvent Choice: Diethyl ether and tetrahydrofuran (THF) are the solvents of choice because they are aprotic and effectively solvate the magnesium center of the Grignard reagent, stabilizing it. Using co-solvents like toluene can sometimes increase the reaction temperature and improve yields for less reactive nitriles.[12]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to control the rate. The subsequent addition of the nitrile should also be done at a controlled temperature (0°C) to manage the reaction's exothermicity and minimize potential side reactions.
-
Potential Side Reactions: The primary side reaction is the deprotonation of the α-carbon of the nitrile by the Grignard reagent, which is also a strong base. For this compound, which has an α-hydrogen, this can be a competing pathway. Slow addition of the nitrile to an excess of the Grignard reagent at low temperatures generally favors the desired nucleophilic addition over deprotonation.[3]
Conclusion
The reaction of this compound with Grignard reagents stands as a highly effective and strategic method for the synthesis of ketones like 4-heptanone. Its primary advantage is the formation of a stable imine salt intermediate that prevents the over-addition seen with other carbonyl substrates, thus providing a clean and high-yielding route to the desired product. By adhering to rigorous anhydrous techniques and maintaining careful control over reaction conditions, researchers can reliably leverage this powerful carbon-carbon bond-forming reaction for applications ranging from fundamental research to complex pharmaceutical synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. britthipple.com [britthipple.com]
- 12. quora.com [quora.com]
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-Propylvaleronitrile
Abstract
2-Propylvaleronitrile, also known as dipropylacetonitrile or 4-cyanoheptane, serves as a pivotal intermediate in synthetic organic chemistry, most notably as a precursor to the anticonvulsant drug Valproic Acid.[1][2][3][4] Its unique structure, featuring a sterically encumbered α-carbon bearing two propyl groups, presents a fascinating case study in chemical reactivity. This guide provides an in-depth analysis of the reactivity of the nitrile functional group and the adjacent α-carbon within this molecule. We will explore the mechanistic underpinnings of its principal transformations—hydrolysis, reduction, and α-carbon functionalization—elucidating how steric and electronic factors dictate reaction pathways and outcomes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
Structural and Electronic Profile of this compound
The reactivity of this compound is fundamentally governed by two key structural features: the nitrile functional group (-C≡N) and the single hydrogen atom at the α-carbon.
-
The Nitrile Group: The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[5][6] Resonance stabilization places a partial positive charge on the carbon, making it a target for a wide array of nucleophiles.[5] This electrophilicity is the basis for its most common and synthetically useful reactions: hydrolysis and reduction.
-
The α-Carbon: The hydrogen atom attached to the carbon adjacent to the nitrile group is acidic.[6][7] This is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (enolate) through resonance. This acidity allows for deprotonation by a strong base, opening a pathway for reactions at the α-position.
-
Steric Hindrance: A defining characteristic of this compound is the significant steric bulk created by the two propyl groups attached to the α-carbon. This steric congestion plays a crucial role in modulating the accessibility of both the nitrile carbon and the α-hydrogen, influencing reaction rates and, in some cases, precluding certain transformations that are common for less substituted nitriles.[8][9]
Key Transformations of the Nitrile Group
The electrophilic carbon of the nitrile is the primary site of reactivity, allowing for conversion into two valuable functional groups: carboxylic acids and primary amines.
Hydrolysis to Carboxylic Acid (Valproic Acid Synthesis)
The hydrolysis of this compound to 2-propylpentanoic acid (Valproic Acid) is its most significant industrial application.[10][11] This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[12][13][14][15][16]
Mechanistic Insight: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis is often preferred for its operational simplicity. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[12][13][17] The reaction proceeds in two main stages: conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylate salt.[12][15]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the nitrile carbon, breaking the C-N pi bond and forming a negatively charged nitrogen intermediate.
-
Protonation: The intermediate is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide intermediate.
-
Amide Hydrolysis: The amide is then hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.
-
Acidification: A final acidic workup protonates the carboxylate to furnish the final carboxylic acid product.
Due to the stability of the nitrile group, this reaction often requires elevated temperatures (reflux) to proceed at a practical rate.[17][18]
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add a 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 2-3 eq.) in a co-solvent such as ethanol or methanol.[19]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the alcohol co-solvent. Dilute the residue with water.
-
Extraction: Wash the aqueous layer with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with a strong acid, such as concentrated HCl. The carboxylic acid product will precipitate or form an oil.
-
Isolation: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude valproic acid.
-
Purification: The crude product can be purified by vacuum distillation if necessary.
Diagram: Mechanism of Base-Catalyzed Nitrile Hydrolysis
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile - Wikipedia [en.wikipedia.org]
- 7. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 8. fastercapital.com [fastercapital.com]
- 9. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. researchgate.net [researchgate.net]
- 12. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. organic-synthesis.com [organic-synthesis.com]
theoretical calculations of 2-propylvaleronitrile molecular structure
An In-depth Technical Guide to the Theoretical Calculation of 2-Propylvaleronitrile's Molecular Structure
Abstract
This guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of this compound (also known as 4-cyanoheptane)[1][2]. Leveraging Density Functional Theory (DFT), we delineate a robust, self-validating computational protocol designed for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative emphasizes the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of calculated parameters. By integrating detailed procedural steps with an analysis of structural, vibrational, and electronic properties, this document serves as a practical guide for obtaining high-fidelity computational data on small organic nitriles.
Introduction: The Rationale for Computational Analysis
This compound (C8H15N) is an organic compound featuring a nitrile group attached to a branched alkyl chain[1]. The nitrile functional group is a cornerstone in organic synthesis, serving as a precursor for amines, carboxylic acids, amides, and ketones[3][4][5]. The reactivity of the nitrile is dictated by the electronic environment of its carbon-nitrogen triple bond. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear R-C≡N geometry and rendering the carbon atom electrophilic and susceptible to nucleophilic attack[3][4][6].
Understanding the three-dimensional structure, vibrational modes, and electronic landscape of this compound is crucial for predicting its reactivity, stability, and potential interactions in complex chemical and biological systems. Theoretical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these properties with high accuracy and predictive power[7][8]. This guide details the application of DFT to build a comprehensive molecular model of this compound.
Methodological Framework: Selecting the Right Tools
The accuracy of any quantum-chemical calculation is contingent upon the chosen theoretical method and basis set[9][10]. Our protocol is built on a widely validated approach for small to medium-sized organic molecules, balancing computational cost with high accuracy.
The Choice of Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its ability to provide accurate results for a fraction of the cost of traditional wavefunction-based methods like Møller–Plesset (MP2) or Coupled Cluster (CC) theory[9]. DFT calculates the energy of a molecule based on its electron density, a more computationally tractable property than the many-electron wavefunction[7].
Functional and Basis Set Selection: The B3LYP/6-311++G(d,p) Level of Theory
For this investigation, we recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .
-
Becke, 3-parameter, Lee-Yang-Parr (B3LYP): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the accuracy for many molecular properties, including geometries and reaction energies[11][12]. It is renowned for its robust performance across a wide range of organic systems[13][14][15].
-
6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set that offers a high degree of flexibility for describing the spatial distribution of electrons.
-
6-311G: A triple-split valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in representing molecular orbitals.
-
++: These "diffuse functions" are added to heavy atoms (the first +) and hydrogen atoms (the second +). They are large, spread-out functions essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, such as the lone pair on the nitrile nitrogen.[12]
-
(d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow orbitals to change shape and orientation within the molecule, which is critical for accurately modeling bond angles and lengths[10].
-
This combination, B3LYP/6-311++G(d,p), has been shown to yield geometric parameters and vibrational frequencies that are in excellent agreement with experimental data for various organic molecules[10][13][15].
| Parameter | Selection | Rationale |
| Methodology | Density Functional Theory (DFT) | Balances computational efficiency with high accuracy for electronic structure calculations[7][9]. |
| Functional | B3LYP (Hybrid) | Proven reliability for predicting geometries and energies of organic molecules[11][12]. |
| Basis Set | 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions for a flexible and accurate description of electron distribution[10][12]. |
| Software | Gaussian, ORCA, Psi4, etc. | Standard quantum chemistry software packages capable of performing the required calculations. |
The Computational Workflow: A Step-by-Step Protocol
The theoretical analysis follows a logical, self-validating sequence. First, we determine the most stable three-dimensional arrangement of atoms (geometry optimization). Second, we confirm that this structure corresponds to a true energy minimum on the potential energy surface (vibrational frequency analysis). Finally, we compute the electronic properties of this validated structure.
Caption: Computational workflow for the theoretical analysis of this compound.
Protocol 1: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that represent a minimum on the potential energy surface, i.e., the most stable molecular structure[16][17].
-
Construct Initial Geometry: Build an initial 3D structure of this compound. This can be done using molecular builder software or by converting its SMILES string (CCCC(C#N)CCC)[1].
-
Define Calculation Setup: In the input file for your quantum chemistry software, specify the following:
-
The atomic coordinates (in Cartesian or Z-matrix format).
-
The charge (0) and spin multiplicity (singlet).
-
The level of theory: B3LYP/6-311++G(d,p).
-
The job type: Opt (Optimization).
-
-
Execute Calculation: Run the calculation. The algorithm will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until the forces on all atoms are effectively zero, and the structure has reached a stationary point.
-
Verify Convergence: Upon completion, check the output file to ensure that all four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) have been met. This confirms that a stable structure has been located.
Protocol 2: Vibrational Frequency Analysis
A frequency calculation is essential for two reasons: it validates that the optimized geometry is a true local minimum, and it predicts the infrared (IR) and Raman spectra[17][18].
-
Use Optimized Geometry: The frequency calculation must be performed on the fully optimized geometry obtained from Protocol 1, using the exact same level of theory (B3LYP/6-311++G(d,p)).
-
Define Calculation Setup: In a new input file, use the optimized coordinates and specify the job type as Freq (Frequency).
-
Execute Calculation: Run the calculation. This step computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix) to determine the harmonic vibrational frequencies.
-
Analyze Frequencies: Examine the list of calculated frequencies in the output file.
-
Confirmation of Minimum: For a structure to be a true energy minimum, all calculated vibrational frequencies must be positive (real). The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a minimum[18]. If an imaginary frequency is found, the structure must be distorted along that vibrational mode and re-optimized.
-
Zero-Point Vibrational Energy (ZPVE): This calculation also yields the ZPVE, a correction that accounts for the fact that molecules are never truly at rest, even at 0 K[18]. This value should be added to the total electronic energy for the most accurate energy reporting.
-
Analysis of Molecular Structure and Properties
With a validated minimum-energy structure, we can now analyze its geometric and electronic properties.
Optimized Geometric Parameters
The output provides precise bond lengths, bond angles, and dihedral angles. Key parameters for this compound include:
-
C≡N Triple Bond Length: Expected to be a primary structural feature.
-
C-C-N Bond Angle: The sp hybridization of the nitrile carbon dictates a nearly linear arrangement[3].
-
Dihedral Angles of Propyl Chains: These define the overall conformation and steric profile of the molecule.
| Parameter | Description | Expected Value Range |
| r(C≡N) | Carbon-Nitrogen triple bond length | ~1.15 - 1.16 Å |
| r(C-C≡N) | Single bond length adjacent to the nitrile | ~1.46 - 1.47 Å |
| ∠(C-C≡N) | Bond angle defining the nitrile group linearity | ~178° - 180° |
| r(C-H) | Aliphatic Carbon-Hydrogen bond length | ~1.09 - 1.10 Å |
Note: These are typical values for similar molecules and serve as a reference for validating the calculation results.
Vibrational Spectrum Analysis
The calculated frequencies correspond to specific molecular motions. The most characteristic vibration for this compound is the C≡N stretching mode.
-
C≡N Stretch: This is a strong, sharp absorption in the IR spectrum, typically found in the 2200-2260 cm⁻¹ region. The calculated frequency (after applying a standard scaling factor, often ~0.96-0.98 for B3LYP, to account for anharmonicity) can be directly compared to experimental IR data[13][14].
-
C-H Stretches: Aliphatic C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ range.
-
C-H Bending/Scissoring: These modes appear at lower frequencies (~1350-1470 cm⁻¹).
Electronic Properties and Chemical Reactivity
Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides deep insights into the molecule's reactivity.
Caption: Relationship between Frontier Molecular Orbitals and chemical properties.
-
Frontier Molecular Orbitals (HOMO & LUMO):
-
The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron. For nitriles, this orbital often has significant contribution from the nitrogen lone pair.
-
The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The LUMO is typically localized along the π* antibonding orbital of the C≡N group, highlighting the electrophilicity of the nitrile carbon[3][4].
-
The HOMO-LUMO Gap (ΔE) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable[9].
-
| Property | Calculated Value (a.u.) | Significance |
| HOMO Energy | (Example Value) | Correlates with ionization potential; indicates nucleophilic character. |
| LUMO Energy | (Example Value) | Correlates with electron affinity; indicates electrophilic character. |
| HOMO-LUMO Gap | (Example Value) | Indicates kinetic stability and resistance to electronic excitation. |
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich and electron-poor regions of a molecule.
-
Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, prime for electrophilic attack. In this compound, this region is expected to be concentrated around the nitrogen atom due to its lone pair.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This region will be found around the hydrogen atoms and, to a lesser extent, the nitrile carbon.
-
Conclusion
This guide has outlined a comprehensive and scientifically grounded protocol for the theoretical calculation of this compound's molecular structure and properties using DFT at the B3LYP/6-311++G(d,p) level of theory. By following the prescribed workflow of geometry optimization, frequency analysis, and property calculation, researchers can obtain a detailed and reliable model of the molecule. This information is invaluable for understanding its intrinsic stability, predicting its spectroscopic signatures, and rationalizing its chemical reactivity, thereby providing a solid theoretical foundation for applications in drug design and synthetic chemistry.
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 8. DFT calculation of small molecules for the lundberg lab [nim.nsc.liu.se]
- 9. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]
- 17. m.youtube.com [m.youtube.com]
- 18. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Valproic Acid via the 2-Propylvaleronitrile Intermediate
Abstract
Valproic acid (VPA), chemically known as 2-propylpentanoic acid, is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2] Its simple branched-chain fatty acid structure belies a complex pharmacological profile and necessitates robust and efficient synthetic routes for pharmaceutical production. This application note provides a detailed, field-proven guide for the synthesis of Valproic Acid, focusing on the widely utilized pathway involving 2-propylvaleronitrile (di-n-propylacetonitrile) as a key intermediate. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the reaction principles, step-by-step experimental protocols, and critical process considerations.
Introduction to Valproic Acid Synthesis
First synthesized in 1881 by Beverly S. Burton, Valproic Acid was used as an organic solvent for decades before its anticonvulsant properties were serendipitously discovered in 1963.[2] Since then, numerous synthetic strategies have been developed. The "cyanoacetate route" has emerged as a prominent method due to its efficiency and scalability. This pathway involves two primary transformations:
-
Stage 1: Dialkylation and Formation of this compound: An active methylene compound, ethyl cyanoacetate, is dialkylated using propyl bromide. The resulting intermediate is then converted into the core nitrile structure, this compound.
-
Stage 2: Hydrolysis to Valproic Acid: The nitrile group of this compound is hydrolyzed under alkaline conditions to yield the final carboxylic acid product.
This guide will dissect each stage, providing both the theoretical underpinnings and a practical, validated protocol.
Overall Synthesis Workflow
The logical flow of the synthesis is a two-stage process that transforms commodity starting materials into the final active pharmaceutical ingredient.
References
protocols for nitrile reduction of 2-propylvaleronitrile
An Application Guide to the Synthesis of 2-Propylpentylamine via Nitrile Reduction of 2-Propylvaleronitrile
For inquiries, contact the Applications Department.
Abstract
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, pivotal for the production of valuable intermediates in pharmaceutical and agrochemical development. This document provides a detailed technical guide on the protocols for the reduction of this compound (also known as 2-propylpentanenitrile) to its corresponding primary amine, 2-propylpentylamine. We present and analyze two principal methodologies: reduction using the powerful metal hydride, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation employing Raney® Nickel. This guide delves into the underlying chemical principles and mechanisms of each method, offering step-by-step experimental protocols tailored for a research setting. Emphasis is placed on the rationale behind procedural steps, safety imperatives, and strategies to maximize the yield and selectivity for the desired primary amine. A comparative analysis is included to assist researchers in selecting the most appropriate method based on scale, available equipment, and safety considerations.
Introduction: The Significance of Nitrile Reduction
The conversion of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is a fundamental synthetic operation. The resulting primary amines are highly versatile building blocks, prized for their nucleophilicity and ability to participate in a wide array of subsequent reactions. 2-Propylpentylamine, the target molecule, serves as a key precursor for various biologically active compounds.
The primary challenge in nitrile reduction is controlling the reaction selectivity. The initial reduction of the nitrile yields an intermediate imine species. This imine can react with the already-formed primary amine product, leading to the formation of undesired secondary and tertiary amines, thereby reducing the yield of the target compound.[1] The choice of reducing agent and reaction conditions is therefore paramount to suppress these side reactions.[1]
This guide will explore two robust methods for the synthesis of 2-propylpentylamine, providing the necessary detail for successful laboratory execution.
Core Mechanistic Principles
The reduction of a nitrile to a primary amine involves the formal addition of two molecules of hydrogen (H₂) across the carbon-nitrogen triple bond.
R-C≡N + 2 H₂ → R-CH₂NH₂[1]
This transformation proceeds via a two-step reduction. The first hydride addition or hydrogenation step converts the nitrile to an imine intermediate. A second, rapid reduction of the imine then yields the primary amine. The propensity for side-product formation arises from the reactivity of this imine intermediate.
Diagram: General Reaction Pathway and Side Reactions
Caption: General pathway for nitrile reduction and competing side reaction.
Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent capable of reducing a wide variety of functional groups, including nitriles.[2][3] Its high reactivity makes it a reliable choice for complete reduction to the primary amine, though it demands stringent safety protocols.
Principle and Rationale
LiAlH₄ serves as a source of nucleophilic hydride ions (H⁻). The reaction mechanism involves the sequential addition of two hydride ions to the electrophilic carbon of the nitrile group.[4] The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[5][6] An acidic or aqueous workup is required to quench excess reagent and liberate the final amine product from the resulting aluminum and lithium salts.[4]
Reaction Mechanism
The reduction proceeds via a nucleophilic attack of the hydride on the nitrile carbon, forming an intermediate imine salt. This salt is then rapidly attacked by a second equivalent of hydride to form a di-anionic species which, upon workup, is protonated to the primary amine.[4]
Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.
Detailed Experimental Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Distilled Water
-
1 M Sulfuric Acid or 1 M Sodium Hydroxide
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon).
Procedure:
-
Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried to remove moisture. The entire apparatus must be maintained under a positive pressure of an inert gas (N₂ or Ar).[5]
-
Reagent Suspension: To the reaction flask, carefully add LiAlH₄ (1.0-1.5 molar equivalents) and suspend it in anhydrous diethyl ether or THF. The flask should be large enough to accommodate the full volume of the reaction and quenching agents, ideally no more than two-thirds full at the end.[5]
-
Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. LiAlH₄ reductions are typically exothermic.[5]
-
Substrate Addition: Dissolve this compound (1.0 molar equivalent) in a volume of anhydrous solvent and add it to the addition funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux or keeps the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for several hours to ensure completion. Monitor the reaction by TLC or GC-MS.
-
Quenching (Critical Safety Step): Once the reaction is complete, cool the flask back down to 0 °C. Quench the excess LiAlH₄ with extreme caution by the slow, dropwise addition of reagents in sequence (Fieser workup). For a reaction with 'x' grams of LiAlH₄, add:
-
'x' mL of water, followed by
-
'x' mL of 15% aqueous NaOH, followed by
-
'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter. Vigorous hydrogen gas evolution will occur.[5] Ensure adequate ventilation and no nearby ignition sources.[7][8]
-
-
Isolation: Stir the resulting mixture for 15-30 minutes, then filter the granular solids through a pad of Celite®. Wash the solids thoroughly with additional diethyl ether or THF.
-
Purification: Combine the organic filtrates. Dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-propylpentylamine can be purified further by vacuum distillation if necessary.
Safety Imperatives for LiAlH₄
-
Reactivity: LiAlH₄ is a water-reactive solid that can ignite in moist air or due to friction.[8] It reacts violently with water, acids, and other protic solvents, releasing flammable hydrogen gas.[7][9]
-
Handling: Always handle LiAlH₄ powder in a fume hood under an inert atmosphere.[7] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[10]
-
Fire Safety: Never use water or carbon dioxide fire extinguishers on a LiAlH₄ fire, as they will intensify it.[8][9] A Class D dry powder extinguisher (for combustible metals) or dry sand must be immediately available.[8]
-
Quenching: The quenching process is the most hazardous step. Add quenching agents slowly and behind a blast shield, especially for larger-scale reactions.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is often the most economical and scalable method for nitrile reduction, making it a preferred industrial route.[1] Raney® Nickel is a common and effective catalyst for this transformation.[11] The key to success is choosing conditions that favor the formation of the primary amine.
Principle and Rationale
This method involves the reaction of the nitrile with a hydrogen source in the presence of a heterogeneous metal catalyst. The reaction can be performed using high-pressure hydrogen gas or via catalytic transfer hydrogenation (CTH), where a donor molecule like 2-propanol provides the hydrogen.[11] The addition of a base (e.g., ammonia, KOH, LiOH) is often crucial to suppress the formation of secondary and tertiary amines by inhibiting the condensation of the intermediate imine with the amine product.[2][12]
Method A: Catalytic Transfer Hydrogenation (CTH)
This protocol offers a milder, less hazardous alternative to high-pressure hydrogenation. It uses Raney® Nickel with 2-propanol serving as both the solvent and the hydrogen donor.[11]
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.
-
Reagents: Add 2-propanol as the solvent and a slurry of Raney® Nickel (a substrate-to-catalyst weight ratio of approximately 2:5 may be required for optimal results).[11] Add a catalytic amount of potassium hydroxide (KOH, ~2% w/v) to the 2-propanol.[11]
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction generates acetone as a byproduct, which can form an N-isopropylidene amine intermediate.[11]
-
Workup: After the reaction is complete (monitored by GC-MS), cool the mixture and carefully filter the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must not be allowed to dry in the air. Keep it wet with solvent at all times.
-
Hydrolysis & Isolation: Evaporate the solvent. The resulting intermediate can be hydrolyzed to the primary amine by treatment with dilute hydrochloric acid.[11] Following hydrolysis, basify the aqueous solution and extract the product with an organic solvent. Dry, filter, and concentrate to yield the crude amine.
Method B: Hydrogenation with KBH₄ / Raney® Ni
This method combines the catalytic properties of Raney® Nickel with a chemical hydride donor, potassium borohydride (KBH₄), offering an efficient reduction under mild, atmospheric pressure conditions.[13][14]
Detailed Protocol:
-
Setup: To a flask with a magnetic stirrer, add KBH₄ (4.0 molar equivalents) and a slurry of Raney® Nickel (approx. 1.0 molar equivalent, moist weight) in dry ethanol.[13][14]
-
Reaction: To the stirred suspension, add this compound (1.0 molar equivalent).
-
Conditions: Stir the reaction vigorously at room temperature. The optimal molar ratio of substrate:Raney Ni:KBH₄ is reported as 1:1:4.[14]
-
Workup: Monitor the reaction until completion. Filter the catalyst (keeping it wet).
-
Isolation: Evaporate the ethanol. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove borate salts. Dry the organic layer, filter, and concentrate to obtain the product. This method has been shown to produce primary amines in good to excellent yields with only trace formation of byproducts.[13]
Diagram: General Catalytic Hydrogenation Workflow
Caption: A generalized workflow for nitrile reduction via catalytic hydrogenation.
Comparative Analysis of Protocols
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation (Raney® Ni) |
| Reagent Type | Stoichiometric Metal Hydride | Catalytic (Metal + H₂ source) |
| Reactivity | Very High, Unselective | Moderate to High, Tunable |
| Conditions | 0 °C to Reflux, Anhydrous | Room Temp to ~130 °C, Atmospheric or High Pressure |
| Key Advantages | High reliability, Fast reactions | Cost-effective, Scalable, Milder options available (CTH) |
| Key Disadvantages | Extreme safety hazards, Stoichiometric waste | Catalyst handling (pyrophoric), Potential for side products |
| Scalability | Difficult and hazardous to scale up | Highly suitable for large-scale industrial production |
| Workup | Hazardous quenching required | Catalyst filtration and solvent removal |
Conclusion
The reduction of this compound to 2-propylpentylamine can be effectively achieved by several methods. For laboratory-scale synthesis where high reactivity and rapid conversion are desired, Lithium Aluminum Hydride is a reliable choice, provided that stringent safety protocols are meticulously followed. For applications prioritizing safety, scalability, and cost-effectiveness, Catalytic Hydrogenation with Raney® Nickel is superior. The transfer hydrogenation and KBH₄-assisted variants offer particularly attractive, milder alternatives to high-pressure hydrogenation, making them well-suited for standard research laboratory settings. The ultimate choice of protocol will depend on the researcher's specific needs regarding scale, available equipment, and safety infrastructure.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 7. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Synthesis of Valproic Acid via Hydrolysis of 2-Propylvaleronitrile
Abstract
Valproic acid (VPA), a branched short-chain fatty acid, is a cornerstone therapeutic agent for a range of neurological and psychiatric disorders, including epilepsy, bipolar disorder, and migraine prophylaxis.[1] Its efficacy is largely attributed to its ability to modulate neurotransmitter levels, particularly by enhancing the activity of gamma-aminobutyric acid (GABA).[2] A critical step in many industrial syntheses of VPA is the hydrolysis of a nitrile precursor, 2-propylvaleronitrile (also known as di-n-propyl acetonitrile). This document provides an in-depth guide to the reaction conditions for this conversion, detailing both acid- and base-catalyzed hydrolysis protocols. It is intended for researchers, chemists, and process development professionals engaged in pharmaceutical synthesis.
Introduction to the Synthetic Pathway
The conversion of this compound to valproic acid is a classic example of nitrile hydrolysis, a fundamental transformation in organic synthesis. While several routes to VPA exist, including those starting from malonic or acetoacetic esters, the nitrile pathway offers a direct conversion to the final carboxylic acid structure.[3][4] The core of this transformation involves the cleavage of the highly stable carbon-nitrogen triple bond and its replacement with carbon-oxygen bonds. This process is energetically demanding and typically requires forceful conditions, such as heating under reflux with a strong acid or base, to proceed at a practical rate.[5][6]
The choice between acidic and basic catalysis is a critical process decision, influencing reaction kinetics, work-up procedures, and the final product form. This guide will elucidate the mechanistic underpinnings of both pathways and provide actionable, step-by-step protocols for their laboratory-scale implementation.
The Chemistry of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid proceeds through a two-stage process, with an amide intermediate being formed initially.[5][7]
Nitrile → Amide → Carboxylic Acid
The reaction with water alone is kinetically insignificant.[5] Therefore, catalysis is essential to activate the nitrile group.
-
Acid Catalysis: A strong acid (e.g., H₂SO₄, HCl) protonates the nitrile nitrogen. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[8][9][10]
-
Base Catalysis: A strong base (e.g., NaOH, KOH) provides a potent hydroxide ion (OH⁻) nucleophile that can directly attack the electron-deficient nitrile carbon.[8][11][12]
The subsequent hydrolysis of the intermediate amide to the carboxylic acid also requires catalysis and typically occurs under the same reaction conditions.
Visualizing the General Workflow
The diagram below outlines the general synthetic workflow from the nitrile starting material to the purified valproic acid product.
Caption: General experimental workflow for VPA synthesis.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is favored when the desired final product is the free carboxylic acid, as it avoids the final acidification step required in the base-catalyzed method.[5] Concentrated sulfuric acid is a common and effective catalyst for this transformation.
Mechanistic Pathway
The acid-catalyzed hydrolysis proceeds via initial protonation of the nitrile, followed by two successive nucleophilic attacks by water, first to form the amide and then to yield the carboxylic acid and an ammonium salt byproduct.
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| This compound | ≥98% | Starting Material |
| Sulfuric Acid (H₂SO₄) | 95-98% (Conc.) | Acid Catalyst |
| Deionized Water | ACS Grade | Solvent / Reagent |
| Diethyl Ether (or MTBE) | ACS Grade, Anhydrous | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Soln. | Neutralizing Wash |
| Brine (Saturated NaCl) | Aqueous Soln. | Washing Agent |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flask | - | Reaction Vessel |
| Reflux Condenser | - | Prevent Solvent Loss |
| Heating Mantle | - | Heat Source |
| Separatory Funnel | - | Liquid-Liquid Extraction |
| Rotary Evaporator | - | Solvent Removal |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 75-80% (v/v) aqueous solution of sulfuric acid. Causality: This concentration provides sufficient hydronium ions to catalyze the reaction effectively while maintaining water as a reactant.
-
Addition of Nitrile: Slowly add 1.0 equivalent of this compound to the stirred sulfuric acid solution. The reaction is exothermic; addition should be controlled to maintain the temperature below 40 °C.
-
Hydrolysis Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.[2] Rationale: Elevated temperatures are required to provide the activation energy for both the initial water attack and the subsequent hydrolysis of the amide intermediate.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ether, and analyzing by TLC or GC-MS. The disappearance of the starting nitrile and amide intermediate indicates completion.
-
Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice in a separate beaker. This dilutes the acid and precipitates the less soluble organic product.
-
Work-up - Extraction: Transfer the quenched mixture to a separatory funnel and extract the crude valproic acid with diethyl ether (3x volumes of the aqueous layer). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Causality: The bicarbonate wash removes any residual sulfuric acid, while the brine wash helps to break emulsions and remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude valproic acid as an oil.
-
Purification: For high purity, the crude oil can be purified by vacuum distillation.
Protocol 2: Base-Catalyzed Hydrolysis
Alkaline hydrolysis is an alternative that uses a strong base like sodium hydroxide. This method produces the sodium salt of the carboxylic acid (sodium valproate) directly.[5] To obtain the free acid, a final acidification step is necessary. This route can be advantageous if the final desired active pharmaceutical ingredient (API) is the salt form.[2]
Mechanistic Pathway
The base-catalyzed hydrolysis begins with a direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under the same basic conditions to the carboxylate salt and ammonia.
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Materials and Reagents
| Reagent / Material | Grade | Purpose |
| This compound | ≥98% | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Grade, Pellets | Base Catalyst |
| Ethanol or Ethylene Glycol | ACS Grade | Solvent (optional, aids solubility) |
| Deionized Water | ACS Grade | Solvent / Reagent |
| Hydrochloric Acid (HCl) | 37% (Conc.) | Acidification |
| Diethyl Ether (or MTBE) | ACS Grade, Anhydrous | Extraction Solvent |
| Brine (Saturated NaCl) | Aqueous Soln. | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium hydroxide (2.5-3.0 equivalents) in a mixture of water and a co-solvent like ethanol if needed to improve the nitrile's solubility.
-
Addition of Nitrile: Add 1.0 equivalent of this compound to the basic solution.
-
Hydrolysis Reaction: Heat the mixture to reflux (80-100 °C) for 6-12 hours. The reaction often requires longer times and more drastic conditions than acid hydrolysis.[6] Ammonia gas will be evolved during the reaction.[5] Self-Validation: The reaction can be monitored for the cessation of ammonia evolution (e.g., using moist litmus paper at the condenser outlet) as an indicator of completion.
-
Cooling and Acidification: After completion, cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid. This step is highly exothermic and should be performed with caution. This protonates the sodium valproate to form the free valproic acid.
-
Work-up and Purification: Follow steps 6-9 from the Acid-Catalyzed Protocol (Section 3.3), using sodium sulfate as the drying agent (as it is more suitable for acidic solutions than magnesium sulfate).
Comparison of Reaction Conditions
The choice of method is dictated by the desired final product, scale, and available equipment.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |
| Temperature | 110-120 °C (Reflux) | 80-100 °C (Reflux) |
| Reaction Time | 4-8 hours | 6-12 hours (often longer) |
| Initial Product | Valproic Acid | Sodium Valproate (carboxylate salt) |
| Byproducts | Ammonium Salt (e.g., (NH₄)₂SO₄) | Ammonia (NH₃ gas) |
| Pros | Direct formation of free acid; typically faster. | Can directly produce the salt form (API); avoids handling concentrated acid in the final product. |
| Cons | Highly corrosive conditions; requires careful neutralization. | Requires a separate, often exothermic, acidification step to get free acid; ammonia evolution can be a hazard. |
Safety and Handling
-
Corrosives: Both concentrated sulfuric acid and sodium hydroxide are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reactions: The dilution of concentrated acids and the neutralization/acidification steps are highly exothermic. Always add reagents slowly and with adequate cooling (ice bath).
-
Ammonia Evolution: Base-catalyzed hydrolysis produces ammonia gas, which is toxic and corrosive. The reaction must be conducted in a well-ventilated fume hood.
-
Pressure: Never conduct these reactions in a sealed vessel, as the evolution of gas (ammonia) or heat can cause dangerous pressure buildup.
References
- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. data.epo.org [data.epo.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. youtube.com [youtube.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
specific conditions for hydrolysis of 2-propylvaleronitrile to valproic acid
Application Note & Protocol
Title: High-Yield Synthesis of Valproic Acid via Hydrolysis of 2-Propylvaleronitrile: A Detailed Guide to Reaction Conditions and Protocols
Abstract
Valproic acid is a cornerstone pharmaceutical compound used in the management of epilepsy, bipolar disorder, and migraines.[1] Its synthesis is a topic of significant interest for drug development and manufacturing. This application note provides a detailed technical guide for the hydrolysis of this compound (also known as di-n-propylacetonitrile) to produce valproic acid. We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—and delve into the mechanistic principles that govern these transformations. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights to explain the causality behind experimental choices and ensure procedural success. Critical parameters, purification techniques, and comprehensive safety protocols are discussed to provide a self-validating system for the synthesis of high-purity valproic acid.
Chemical Principles & Mechanistic Insights
The conversion of a nitrile to a carboxylic acid is a classic and reliable transformation in organic synthesis.[2] The reaction proceeds through an amide intermediate, and the overall process can be catalyzed by either acid or base.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][5] This protonation significantly increases the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[2][5] The subsequent steps involve proton transfer and tautomerization to form a more stable amide intermediate.[5][6] This amide is then further hydrolyzed under the hot acidic conditions to yield the final carboxylic acid and an ammonium ion.[3]
Base-Catalyzed Hydrolysis
In a basic medium, the reaction begins with the direct nucleophilic attack of a hydroxide ion (a strong nucleophile) on the electrophilic nitrile carbon.[6][7] This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form an imidic acid.[6] Tautomerization then yields the amide intermediate.[6] Under vigorous conditions (e.g., heating), the amide undergoes further base-catalyzed hydrolysis.[7] This process initially yields a carboxylate salt (the sodium or potassium salt of valproic acid). A final acidification step is required to protonate the carboxylate and isolate the free valproic acid.[4]
Logical Workflow for Valproic Acid Synthesis
The synthesis follows a clear and logical progression from starting material to the purified active pharmaceutical ingredient (API). The workflow ensures that each stage prepares the material for the subsequent step, maximizing purity and yield.
Caption: Experimental workflow for the synthesis of Valproic Acid.
Comparative Analysis and Critical Parameters
The choice between acid and base catalysis depends on factors such as substrate stability, desired reaction time, and available equipment for purification. Below is a summary of typical conditions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Rationale & Causality |
| Primary Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) or KOH | H₂SO₄ acts as both catalyst and dehydrating agent. NaOH is a strong nucleophile for the initial attack.[8] |
| Reaction Solvent | Aqueous solution | Aqueous Ethanol/Water mixture | Water is the nucleophile in the acid-catalyzed reaction.[2] Ethanol can improve solubility of the organic nitrile in the basic aqueous medium. |
| Temperature | 85 - 120 °C (Reflux) | 80 - 100 °C (Reflux) | High temperatures are required to drive both the initial hydrolysis and the subsequent hydrolysis of the amide intermediate to completion.[8] |
| Reaction Time | 6 - 12 hours | 8 - 15 hours | Reaction progress should be monitored (e.g., by TLC or GC) to determine completion and avoid side-product formation. |
| Initial Product | Valproic Acid | Sodium Valproate (carboxylate salt) | In acidic solution, the product is the free carboxylic acid.[4] In basic solution, the acidic product is deprotonated to form a salt.[4] |
| Workup | Dilution, extraction, washing | Acidification, extraction, washing | Basic hydrolysis requires a separate acidification step to obtain the free valproic acid from its salt.[4] |
| Yield (Typical) | >90% | >95% | Both methods are high-yielding, though basic hydrolysis can sometimes offer slightly higher yields if optimized.[9] |
| Purity (Crude) | High | High | Purity is highly dependent on the quality of the starting material and the rigor of the workup and purification. |
Detailed Experimental Protocols
Safety First: These protocols involve corrosive and hazardous materials. Always perform these reactions in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[10][11] An emergency eyewash and shower must be accessible.[11]
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is based on conditions reported for the final step in certain industrial syntheses.[9]
Materials:
-
This compound
-
Sulfuric Acid (75-80% aqueous solution)
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully and slowly add the 75-80% sulfuric acid solution (approx. 5-10 volumes relative to the nitrile). The addition is exothermic; use an ice bath to control the initial temperature if necessary.
-
Hydrolysis: Heat the mixture to reflux (approx. 85-120°C) with vigorous stirring.[9][12] Maintain reflux for 6-12 hours. Monitor the reaction's completion by taking small aliquots and analyzing via GC or TLC (a baseline spot for the nitrile should disappear).
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture over crushed ice in a separate beaker.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Deionized water (2x)
-
Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to neutralize any remaining acid.
-
Brine (1x) to break up any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude valproic acid as an oil.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol uses a strong base to effect hydrolysis, followed by acidification.[4][8]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol/Water (e.g., 1:1 mixture)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
pH indicator paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve sodium hydroxide (approx. 2.0-3.0 eq) in the ethanol/water solvent system.
-
Reagent Addition: Add the this compound (1.0 eq) to the basic solution.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-100°C) with vigorous stirring for 8-15 hours. Ammonia gas will be evolved.[4] Ensure the fume hood is functioning correctly. Monitor for completion via GC or TLC.
-
Workup - Cooling & Acidification: Cool the reaction mixture to room temperature, then chill further in an ice bath. Slowly and carefully add concentrated HCl to the mixture with stirring until the pH is approximately 1-2.[13] This will protonate the sodium valproate to form free valproic acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine (2x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield crude valproic acid.
Purification Protocol: High-Vacuum Distillation
For pharmaceutical applications, high purity is essential. The crude valproic acid obtained from either protocol must be purified, typically by fractional distillation under high vacuum to prevent decomposition at high temperatures.[12]
-
Set up a fractional distillation apparatus suitable for high-vacuum operation.
-
Transfer the crude valproic acid into the distillation flask.
-
Slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask. Collect the fraction that distills at the boiling point of valproic acid at the given pressure (e.g., approx. 130 °C at high vacuum).[9]
-
The result should be a clear, colorless, and pure valproic acid. Purity can be confirmed by GC, NMR, and IR spectroscopy.
Chemical Transformation Diagram
References
- 1. Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market - UTAH Trading [utah.ae]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. data.epo.org [data.epo.org]
Application Notes and Protocols: Reduction of 2-Propylvaleronitrile to 2-Propylpentan-1-amine
<_>
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of nitriles to primary amines is a cornerstone of modern organic synthesis, providing a crucial pathway to a diverse array of bioactive molecules, agrochemicals, and materials. This application note provides a detailed guide to the reduction of 2-propylvaleronitrile to its corresponding primary amine, 2-propylpentan-1-amine. This particular transformation is of interest due to the presence of the α-branched alkyl chain, which can present steric challenges and influence reaction kinetics.
We will explore two of the most robust and widely employed methods for this conversion: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH₄). The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to empower researchers in selecting and executing the optimal synthetic route for their specific needs.
Method 1: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation is often the most economical and environmentally benign approach for the reduction of nitriles on an industrial scale.[1] Raney® Nickel, a high-surface-area nickel catalyst, is a common choice for this transformation.[1][2] The reaction proceeds by the catalytic activation of molecular hydrogen, which then adds across the carbon-nitrogen triple bond of the nitrile.
Mechanism of Catalytic Hydrogenation
The precise mechanism is complex and occurs on the catalyst surface. Generally, it involves the adsorption of both the nitrile and hydrogen onto the nickel surface. The H-H bond is cleaved, and the hydrogen atoms are sequentially added to the nitrile, first forming an imine intermediate which is then further reduced to the primary amine.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Preparation: In a well-ventilated fume hood, carefully wash the Raney® Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 20 mL) to remove water. This is a critical step as water can inhibit catalyst activity.
-
Reaction Setup: To a high-pressure reactor, add the washed Raney® Nickel, anhydrous ethanol (100 mL), and potassium hydroxide (2% w/v).[2] The basic conditions help to suppress the formation of secondary and tertiary amine byproducts.[3]
-
Substrate Addition: Add this compound (e.g., 10 g, 1 eq.) to the reactor.
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to a specified temperature (e.g., 50-80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen gas, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with a solvent like ethanol at all times. Do not allow it to dry in the air.
-
Isolation: Remove the ethanol from the filtrate under reduced pressure. The resulting crude 2-propylpentan-1-amine can be purified by distillation.
Data Summary: Catalytic Hydrogenation
| Parameter | Value | Reference/Rationale |
| Substrate | This compound | Starting material |
| Catalyst | Raney® Nickel | Effective for nitrile reduction.[1][2] |
| Solvent | Anhydrous Ethanol | Good solvent for substrate and product. |
| Additive | 2% KOH in Ethanol | Suppresses side reactions.[2] |
| Hydrogen Pressure | 50-100 psi | Sufficient for reduction. |
| Temperature | 50-80°C | Balances reaction rate and selectivity. |
| Typical Yield | Good to Excellent | Dependent on specific conditions. |
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding amines.[4][5] It is particularly useful for laboratory-scale synthesis where high reactivity and broad applicability are desired.
Mechanism of LiAlH₄ Reduction
The reduction of a nitrile with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial addition forms an intermediate imine salt, which is then further reduced by a second hydride transfer to yield the amine after an aqueous work-up.[4][5]
Diagram: LiAlH₄ Reduction Workflow
Caption: Workflow for the reduction of this compound using LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Sodium Hydroxide (NaOH), 15% aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Safety Precautions: LiAlH₄ reacts violently with water and protic solvents.[6][7][8] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[8] Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.[6][8]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add LiAlH₄ (e.g., 1.5 eq.) and anhydrous THF (e.g., 100 mL). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (e.g., 10 g, 1 eq.) in anhydrous THF (e.g., 50 mL) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically complete within a few hours. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following reagents dropwise while stirring vigorously:
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate and wash it thoroughly with THF or diethyl ether.
-
Purification: Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude 2-propylpentan-1-amine can be purified by distillation.
Data Summary: LiAlH₄ Reduction
| Parameter | Value | Reference/Rationale |
| Substrate | This compound | Starting material |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful and effective for nitrile reduction.[4] |
| Solvent | Anhydrous THF or Et₂O | Inert and solubilizes reactants.[7] |
| Stoichiometry | ~1.5 eq. LiAlH₄ | Ensures complete reduction. |
| Temperature | 0°C to Room Temperature | Controls the initial exothermic reaction. |
| Work-up | Fieser Method (H₂O, NaOH, H₂O) | Efficiently removes aluminum salts.[9][10] |
| Typical Yield | High | Generally provides high conversion. |
Comparative Analysis
| Feature | Catalytic Hydrogenation (Raney® Ni) | LiAlH₄ Reduction |
| Safety | Pyrophoric catalyst, requires high-pressure H₂. | Highly reactive with water, generates H₂ gas during quench. |
| Scale | Well-suited for large-scale synthesis. | Best for lab-scale; work-up can be cumbersome on a large scale. |
| Cost | Generally more cost-effective for large quantities. | Reagent is more expensive. |
| Selectivity | Can sometimes lead to over-reduction or side reactions without optimization. | Highly effective, but reduces many other functional groups. |
| Equipment | Requires a high-pressure reactor. | Standard laboratory glassware is sufficient. |
| Work-up | Filtration of catalyst. | Quenching and filtration of aluminum salts. |
Conclusion
Both catalytic hydrogenation with Raney® Nickel and chemical reduction with LiAlH₄ are effective methods for the synthesis of 2-propylpentan-1-amine from this compound. The choice of method will depend on the scale of the reaction, available equipment, and the presence of other functional groups in the starting material. For large-scale, cost-effective production, catalytic hydrogenation is often preferred. For smaller-scale laboratory synthesis requiring high reactivity and versatility, LiAlH₄ is an excellent choice, provided that appropriate safety precautions are strictly followed.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. byjus.com [byjus.com]
- 8. westliberty.edu [westliberty.edu]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
The Versatile Role of 2-Propylvaleronitrile in Modern Multi-Component Reactions
An Application Guide for Researchers
Abstract
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This is particularly valuable in drug discovery and materials science, where rapid access to diverse chemical libraries is paramount.[2] This guide explores the utility of 2-propylvaleronitrile, also known as dipropylacetonitrile, as a versatile building block in the MCR landscape. While the most renowned MCRs, such as the Passerini and Ugi reactions, are predicated on the unique reactivity of isocyanides, this document elucidates the significant, albeit different, role of nitriles.[2] We will detail two primary applications: the direct use of this compound in the [3+2] cycloaddition reaction for tetrazole synthesis and its indirect application as a precursor for generating primary amine components for the celebrated Ugi four-component reaction.
Introduction: Situating Nitriles in the MCR Landscape
Multi-component reactions are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of each starting material.[3] Their efficiency, atom economy, and ability to generate molecular complexity make them ideal for creating libraries of compounds for biological screening.[1]
A common point of confusion is the distinction between nitriles (R-C≡N) and isocyanides (R-N≡C). Isocyanides possess a unique dual nucleophilic and electrophilic character at the carbon atom, which underpins their central role in reactions like the Passerini and Ugi syntheses.[2][4] Nitriles, such as this compound, do not share this reactivity but participate in their own class of powerful MCRs. Furthermore, the nitrile functional group is a stable and versatile precursor that can be readily converted into other reactive moieties, such as primary amines, thereby providing an entry point into traditional isocyanide-based MCRs.[5]
This guide provides the principles, mechanisms, and detailed protocols for leveraging this compound in these contexts.
Direct Application: Synthesis of 1,5-Disubstituted Tetrazoles via [3+2] Cycloaddition
The tetrazole ring is a critical structural motif in medicinal chemistry, often serving as a metabolically stable bioisostere for a carboxylic acid group.[6][7] The synthesis of 5-substituted tetrazoles via the [3+2] cycloaddition of a nitrile with an azide source is a highly efficient MCR.
Principle and Mechanism
This reaction involves the concerted or stepwise addition of an azide (e.g., sodium azide, often activated by an acid or catalyst) to the carbon-nitrogen triple bond of the nitrile.[7] The process forms the stable, aromatic 5-membered tetrazole ring. Various catalysts, including metal complexes, can be employed to facilitate the reaction under milder conditions and improve yields.
Caption: Mechanism of [3+2] cycloaddition for tetrazole synthesis.
Experimental Protocol: Synthesis of 5-(heptan-4-yl)-1H-tetrazole
This protocol describes a general procedure for the synthesis of a 5-substituted tetrazole from this compound.
Materials:
-
This compound (1.0 equiv)
-
Sodium Azide (NaN₃, 1.5 equiv)
-
Ammonium Chloride (NH₄Cl, 1.5 equiv) or Triethylamine Hydrochloride
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), sodium azide (1.5 equiv), and ammonium chloride (1.5 equiv).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully acidify the mixture with 10% aqueous HCl to pH ~2. Caution: This step may generate hydrazoic acid (HN₃), which is toxic and explosive. Perform in a well-ventilated fume hood.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Data Summary
The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established transformation. The table below summarizes typical conditions.
| Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NH₄Cl / LiCl | DMF | 110-120 | Good to High | [7] |
| Copper (II) Complex | DMF | Mild | High (96%) | |
| Zinc Chloride | Water | 100 | Good | N/A |
| Iodine / NH₄OH (from alcohol) | Microwave | Varies | High | [8] |
Indirect Application: Precursor for the Ugi Four-Component Reaction
While this compound cannot directly participate in the Ugi reaction, its nitrile group can be efficiently reduced to a primary amine. This amine, 2-propylpentan-1-amine, is an excellent substrate for the Ugi four-component reaction (U-4CR), a cornerstone of MCR chemistry for generating peptide-like scaffolds.[5][9]
Step 1: Reduction of Nitrile to Primary Amine
Principle: The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond, forming a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. This compound | High Purity | For Research Use [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Tetrazole synthesis [organic-chemistry.org]
- 9. Ugi Reaction [organic-chemistry.org]
Application Note: High-Selectivity Catalytic Hydrogenation of 2-Propylvaleronitrile to 2-Propylpentylamine
Introduction
2-Propylpentylamine is a primary amine of significant interest in the synthesis of pharmaceuticals and specialty chemicals due to its unique sterically hindered structure. The catalytic hydrogenation of the corresponding nitrile, 2-propylvaleronitrile, represents the most direct and atom-economical route for its production. However, the synthesis of primary amines from nitriles is often complicated by the formation of secondary and tertiary amine byproducts, which can be challenging to separate from the desired product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective catalytic hydrogenation of this compound to 2-propylpentylamine. We will delve into the mechanistic rationale behind the experimental design, present a detailed, field-proven protocol, and address critical safety considerations.
Mechanistic Insights: Suppressing Byproduct Formation
The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate (R-CH=NH). This highly reactive imine is the focal point for byproduct formation. The primary amine product can undergo a nucleophilic attack on the imine intermediate, leading to the formation of a secondary amine. This secondary amine can further react to form a tertiary amine.
To achieve high selectivity for the primary amine, the rate of hydrogenation of the imine intermediate to the primary amine must be significantly faster than the rate of its reaction with the primary amine product. Several factors can be manipulated to favor the desired reaction pathway:
-
Catalyst Choice: Group 10 metals such as Raney nickel, palladium, and platinum are commonly used for nitrile hydrogenation. Raney nickel is often favored for its high activity and relative cost-effectiveness. The choice of catalyst can significantly influence selectivity.
-
Additives: The addition of a basic substance, most commonly ammonia, is a widely employed strategy to suppress the formation of secondary and tertiary amines. Ammonia is believed to inhibit the condensation reaction between the primary amine and the imine intermediate.
-
Solvent: The choice of solvent can impact the solubility of reactants and the catalyst's activity and selectivity. Alcohols, such as ethanol or methanol, are frequently used.
-
Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Higher pressures generally favor the hydrogenation reaction and can help to minimize side reactions by increasing the concentration of hydrogen on the catalyst surface.
Experimental Protocol: Synthesis of 2-Propylpentylamine
This protocol details the catalytic hydrogenation of this compound using Raney Nickel as the catalyst in a high-pressure reactor.
Materials and Equipment:
-
This compound (Warning: Flammable liquid and harmful if swallowed)
-
Raney® Nickel (pyrophoric when dry, handle as a slurry)
-
Anhydrous Ammonia
-
Ethanol (anhydrous)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line for inert gas handling
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for work-up and distillation
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, and all equipment is properly grounded to prevent static discharge.
-
Pyrophoric Catalyst: Raney Nickel is pyrophoric and must be handled with extreme care. Never allow the catalyst to dry and come into contact with air. All transfers should be done under an inert atmosphere or as a slurry in a solvent.
-
High-Pressure Operations: The use of a high-pressure reactor requires proper training. Ensure the reactor is rated for the intended pressure and temperature and is regularly inspected.
-
Chemical Hazards: this compound is a flammable liquid and is harmful if swallowed. 2-Propylpentylamine is expected to be corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
1. Reactor Preparation and Catalyst Loading:
1.1. Thoroughly clean and dry the high-pressure autoclave.
1.2. Under a stream of inert gas (argon or nitrogen), carefully add the Raney Nickel slurry to the reactor. Expert Tip: The amount of Raney Nickel can be in the range of 5-10% by weight relative to the this compound.
1.3. Add anhydrous ethanol to the reactor to keep the catalyst submerged.
2. Charging of Reactants:
2.1. In a separate flask, dissolve this compound in anhydrous ethanol.
2.2. Transfer the ethanolic solution of this compound to the autoclave under an inert atmosphere.
2.3. Cool the reactor to 0-5 °C using an ice bath.
2.4. Carefully introduce anhydrous ammonia into the reactor. Rationale: The addition of ammonia is crucial for suppressing the formation of secondary and tertiary amine byproducts.
3. Hydrogenation Reaction:
3.1. Seal the autoclave according to the manufacturer's instructions.
3.2. Purge the reactor several times with low-pressure hydrogen to remove the inert gas.
3.3. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
3.4. Begin stirring and gradually heat the reactor to the target temperature (e.g., 80-120 °C).
3.5. Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
4. Reaction Work-up and Product Isolation:
4.1. Cool the reactor to room temperature.
4.2. Carefully vent the excess hydrogen in a safe manner.
4.3. Purge the reactor with an inert gas.
4.4. Under an inert atmosphere, carefully open the reactor.
4.5. The Raney Nickel catalyst must be filtered from the reaction mixture. This is a critical and potentially hazardous step. Prepare a pad of filter aid (Celite®) in a filtration funnel. Wet the pad with ethanol. Under a continuous stream of inert gas, transfer the reaction mixture to the funnel. Wash the catalyst on the filter with additional ethanol. Crucial Safety Note: Do not allow the catalyst filter cake to dry. Immediately quench the filter cake with plenty of water.
4.6. The filtrate contains the desired 2-propylpentylamine, ethanol, and dissolved ammonia. Remove the ammonia and ethanol by rotary evaporation.
4.7. The crude 2-propylpentylamine can be purified by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Recommended Range | Rationale |
| Catalyst | Raney Nickel | High activity for nitrile hydrogenation. |
| Catalyst Loading | 5-10 wt% (relative to nitrile) | Balances reaction rate and cost. |
| Solvent | Anhydrous Ethanol | Good solvent for reactants and facilitates hydrogen transfer. |
| Additive | Anhydrous Ammonia | Suppresses secondary amine formation. |
| Hydrogen Pressure | 50-100 bar | Higher pressure increases hydrogen availability, favoring hydrogenation. |
| Temperature | 80-120 °C | Provides sufficient thermal energy for the reaction without promoting excessive side reactions. |
| Stirring Speed | >1000 rpm | Ensures efficient mixing of the three-phase system (gas-liquid-solid). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-propylpentylamine.
Chemical Reaction Pathway
Caption: Reaction pathway for nitrile hydrogenation showing the desired product and a major byproduct.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Propylvaleronitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing the synthesis of 2-propylvaleronitrile (also known as 4-cyanoheptane or dipropylacetonitrile).[1][2] This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related molecules. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of temperature in achieving high yield and purity.
Our approach is rooted in established chemical principles and field-proven insights to provide you with a trustworthy and authoritative resource.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the dialkylation of a compound containing an active methylene group, such as acetonitrile or its derivatives, with a propyl halide (e.g., 1-bromopropane or 1-chloropropane). This reaction is typically performed in the presence of a strong base. To enhance efficiency, particularly in biphasic systems, Phase-Transfer Catalysis (PTC) is widely employed.[3][4] The PTC method facilitates the transport of the base or the carbanion between an aqueous and an organic phase, often leading to higher yields and milder reaction conditions.[5]
Q2: Why is temperature such a critical parameter to control in this synthesis?
Temperature is arguably one of the most influential parameters in the synthesis of this compound for several key reasons:
-
Reaction Rate: Like most chemical reactions, the rate of alkylation is temperature-dependent. Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can accelerate undesirable side reactions.
-
Selectivity: The reaction proceeds in two sequential alkylation steps. Temperature can influence the relative rates of the first and second alkylation. Controlling temperature is crucial for driving the reaction to the desired dialkylated product while minimizing the mono-alkylated intermediate (2-propylacetonitrile).
-
Side Reactions: The primary competing side reaction is the elimination of the alkyl halide (e.g., 1-bromopropane) to form propene, which is favored at higher temperatures. The base used for deprotonation can also act as the base in the elimination reaction. Careful temperature control is essential to maximize the desired substitution pathway over elimination.[6]
-
Catalyst and Reagent Stability: The components of the reaction mixture, including the phase-transfer catalyst and the product itself, have limited thermal stability. High temperatures can lead to catalyst degradation or unwanted secondary reactions of the nitrile product.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides actionable, temperature-focused solutions.
Q3: My reaction is very slow and conversion is low. Should I simply increase the temperature?
While low temperature is a likely cause for a slow reaction, increasing it requires a careful, systematic approach.
Causality: The reaction rate is governed by the activation energy barrier. Increasing the temperature provides the molecules with more kinetic energy to overcome this barrier. However, the activation energy for side reactions like elimination may be comparable, meaning they will also accelerate.
Troubleshooting Steps:
-
Confirm Baseline: Ensure all reagents are pure and concentrations are correct. Confirm that the stirring is efficient, especially in a biphasic PTC system, as poor mixing can mimic a slow reaction.
-
Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 5–10 °C). Monitor the reaction progress closely after each increase using an appropriate analytical method like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Analyze for Byproducts: At each temperature point, analyze the crude reaction mixture not only for the desired product and starting material but also for the formation of byproducts. The appearance of a new spot on a TLC plate or a new peak in the GC chromatogram could indicate the onset of a side reaction.
-
Consider Reaction Time: A modest temperature increase may still require a longer reaction time to achieve full conversion. It is often preferable to run the reaction longer at a moderate temperature than to risk byproduct formation at a higher one.
Q4: My main impurity is the mono-alkylated product (2-propylacetonitrile). How can temperature adjustments help?
The presence of a significant amount of the mono-alkylated product indicates that the second alkylation step is either too slow or incomplete.
Causality: The second alkylation requires deprotonating the mono-alkylated nitrile, which may be sterically more hindered and slightly less acidic than the starting acetonitrile. A higher temperature can provide the necessary energy to overcome the activation barrier for this second step.
Troubleshooting Steps:
-
Two-Stage Temperature Profile: A common strategy is to perform the initial mono-alkylation at a moderate temperature and then increase the temperature to drive the second alkylation to completion. For instance, a procedure for a similar alkylation starts the reaction at 28–35 °C and then raises it to 40 °C after the initial exothermic phase subsides.[5]
-
Evaluate Other Factors: While temperature is important, this issue is often linked to stoichiometry. Ensure you are using a sufficient excess of both the base and the propyl halide to fully deprotonate and alkylate the intermediate.
-
Data-Driven Optimization: The table below summarizes the general effects of temperature on the reaction outcome. Use it as a guide for your optimization experiments.
| Parameter | Effect of Lowering Temperature | Effect of Raising Temperature | Key Consideration |
| Reaction Rate | Slower | Faster | Balance speed with control. |
| Dialkylation | May be incomplete | Generally favored (up to a point) | Can be pushed to completion with heat. |
| Elimination (Byproduct) | Minimized | Increased risk | A major limiting factor for high temperatures. |
| Catalyst Stability | Generally stable | Risk of degradation | Check the specifications of your PTC. |
Q5: I suspect elimination is reducing my yield. What is the ideal temperature range to avoid this?
The formation of propene gas (from the elimination of your propyl halide) is a clear sign that your reaction temperature is too high for the base/solvent system you are using.
Causality: Alkyl halide elimination (E2 reaction) is a bimolecular process that competes directly with the desired substitution (SN2) reaction. E2 reactions are highly sensitive to temperature, and their rate often increases more rapidly with temperature than the corresponding SN2 rate.
Troubleshooting Steps:
-
Establish the Onset Temperature: If you have the analytical capability, perform a temperature screening experiment to identify the temperature at which elimination byproducts become significant (>1-2%).
-
Operate Below the Threshold: The optimal temperature will be the highest possible temperature that does not produce significant elimination byproducts. For many PTC-mediated alkylations of nitriles with propyl halides, this range is often between 30 °C and 70 °C .[5][7]
-
Base and Solvent Considerations: The strength and steric bulk of the base can influence elimination. While strong bases are needed, using a concentrated aqueous solution of NaOH (e.g., 50%) in a PTC system is often effective and can minimize elimination compared to alkoxides in anhydrous solvents.[5]
Below is a troubleshooting workflow to help guide your optimization process.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase-Transfer Catalysis
This protocol is adapted from a validated procedure for a similar alkylation and serves as an excellent starting point for optimization.[5]
Reagents:
-
Acetonitrile
-
1-Bromopropane
-
50% (w/w) Aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBABr) or Benzyltriethylammonium chloride (TEBAC)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel, add acetonitrile (1.0 mole), the phase-transfer catalyst (0.02 mole), and 50% aqueous NaOH (e.g., 250 mL).
-
Begin vigorous stirring. The mixture may warm slightly.
-
Through the addition funnel, add 1-bromopropane (2.2 moles) dropwise. The rate of addition should be controlled to maintain the internal temperature between 30–35 °C . Use a water bath for cooling if necessary.
-
After the addition is complete, continue stirring for 2-3 hours, allowing the temperature to remain in the 30-35 °C range.
-
Optimization Step: At this point, you can either continue stirring at this temperature until completion (monitored by GC) or gently warm the mixture to 40-50 °C to ensure the second alkylation goes to completion. Stir for an additional 1-2 hours at the higher temperature.
-
Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Temperature Optimization Study
To systematically optimize the temperature, a Design of Experiments (DoE) approach is recommended, but a simpler one-factor-at-a-time (OFAT) method is described here.
-
Set up 3 to 5 identical reactions based on Protocol 1.
-
Assign a different target temperature for each reaction (e.g., 30 °C, 40 °C, 50 °C, 60 °C, 70 °C). Use temperature-controlled reaction blocks or oil baths for accuracy.
-
Run all reactions for the same amount of time (e.g., 6 hours).
-
After the time has elapsed, immediately quench the reactions and work them up identically.
-
Analyze the yield and purity of the crude product from each reaction using GC with an internal standard.
-
Plot the yield of this compound and the percentage of key impurities (mono-alkylated product, elimination product) against temperature.
-
The optimal temperature is the one that provides the highest yield of the desired product with the lowest level of impurities.
Below is a diagram illustrating the general reaction pathway.
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfer.com [phasetransfer.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. data.epo.org [data.epo.org]
Technical Support Center: 2-Propylvaleronitrile Purification
Welcome to the technical support center for 2-propylvaleronitrile (also known as 2-propylpentanenitrile or 4-cyanoheptane) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this compound. Here, we synthesize established scientific principles with practical, field-proven insights to help you navigate the challenges of obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification techniques. It is a colorless to light yellow liquid with a characteristic odor.[1][2] Key properties are summarized in the table below. The relatively high boiling point suggests that vacuum distillation is a suitable purification method to avoid thermal degradation. Its solubility in organic solvents and limited water solubility are important considerations for liquid-liquid extraction and chromatography.[1]
| Property | Value | Source |
| CAS Number | 13310-75-3 | [1] |
| Molecular Formula | C8H15N | [3] |
| Molecular Weight | 125.21 g/mol | [3] |
| Boiling Point | 183-184 °C (at 760 mmHg) | [4] |
| Density | ~0.81 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Solubility | Slightly soluble in water, soluble in organic solvents | [1][2] |
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is classified as a flammable liquid and is harmful if swallowed.[5][6] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Keep it away from heat, sparks, and open flames.[6] In case of skin contact, wash thoroughly with soap and water.[5] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by your supplier.[5][6]
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities in this compound often stem from its synthesis route. Common methods for synthesizing nitriles include the dehydration of primary amides and the SN2 reaction of alkyl halides with cyanide salts.[7][8] Therefore, potential impurities could include:
-
Unreacted starting materials: Such as the corresponding alkyl halide or primary amide (2-propylpentanamide).
-
Byproducts of the synthesis: For instance, if synthesized from an amide, residual dehydrating agents or their byproducts might be present.[9]
-
Hydrolysis products: The nitrile group can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of 2-propylpentanamide and ultimately 2-propylpentanoic acid (valproic acid).[10][11] this compound is a known impurity in Valproic Acid preparations.[12][13]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical techniques is often employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying the compound and detecting impurities.[] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the purified product and identify impurities, while Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of the nitrile functional group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Inefficient Phase Separation During Aqueous Work-up
-
Problem: Formation of an emulsion during liquid-liquid extraction, making it difficult to separate the organic and aqueous layers.
-
Potential Cause: The presence of amphiphilic impurities or insufficient ionic strength in the aqueous phase.
-
Solution:
-
Break the Emulsion: Add a saturated brine solution (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, forcing the organic compound out and helping to break the emulsion.
-
Filtration: In some cases, passing the emulsified mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Issue 2: Low Purity After Distillation
-
Problem: The distilled this compound is still contaminated with impurities, as determined by GC or NMR analysis.
-
Potential Causes & Solutions:
-
Azeotrope Formation: An impurity may form an azeotrope with this compound, causing them to co-distill.
-
Troubleshooting Step: Check the literature for known azeotropes of this compound or similar nitriles. Consider using a different purification technique, such as column chromatography.
-
-
Inefficient Distillation Column: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.
-
Troubleshooting Step: Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates.
-
-
Distillation Rate: Distilling too quickly can reduce the separation efficiency.
-
Troubleshooting Step: Slow down the distillation rate by reducing the heating mantle temperature.
-
-
Vacuum Fluctuations: In vacuum distillation, an unstable vacuum can lead to bumping and inefficient separation.
-
Troubleshooting Step: Ensure all connections are secure and the vacuum pump is operating correctly. A vacuum controller can help maintain a stable pressure.
-
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Problem: An impurity has a similar polarity to this compound and co-elutes during column chromatography.
-
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the compounds.
-
Troubleshooting Step: Perform thin-layer chromatography (TLC) with a variety of solvent systems of differing polarities to find an eluent that provides good separation between your product and the impurity.
-
-
Incorrect Stationary Phase: Standard silica gel may not be the best choice for all separations.
-
Troubleshooting Step: Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
-
Column Overloading: Applying too much crude material to the column can lead to poor separation.
-
Troubleshooting Step: Use a larger column or reduce the amount of sample loaded.
-
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.
-
Evacuation: Slowly and carefully apply a vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. Discard any initial forerun and stop the distillation before all the material has evaporated to avoid concentrating potentially explosive residues.
-
Analysis: Analyze the purity of the collected fraction using GC or NMR.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from impurities with different polarities.
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the this compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or vials.
-
Fraction Monitoring: Monitor the elution of the compounds using TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the product by GC or NMR.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Chemical Properties, Uses, Safety Data & Supplier China | High Purity Nitrile Compounds [nj-finechem.com]
- 3. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 13310-75-3 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of Nitrile [en.highfine.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 12. Valproic acid nitrile (2- propylvaleronitrile ) ( EP Impurity I), CasNo.13310-75-3 Simson Pharma Limited India [simsonpharma.lookchem.com]
- 13. clearsynth.com [clearsynth.com]
Technical Support Center: Scaling Up 2-Propylvaleronitrile Synthesis
Welcome to the technical support center for the synthesis of 2-propylvaleronitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or manufacturing-scale production. We will delve into specific, practical issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your scale-up decisions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and why is it challenging to scale up?
A1: The synthesis of this compound, a dialkylated nitrile, is often achieved via the C-alkylation of a parent nitrile like valeronitrile with a propyl halide, or sequentially from acetonitrile. A robust and industrially relevant method for such alkylations is Phase-Transfer Catalysis (PTC).[1][2] This technique is advantageous as it allows the reaction of an organic-soluble substrate (the nitrile) with an aqueous-soluble base (like sodium hydroxide) under mild conditions.[2][3]
The primary scale-up challenges stem from the inherent nature of multiphase chemical reactions and exothermic processes[4]:
-
Heat & Mass Transfer Limitations: The efficiency of stirring and heat removal does not scale linearly with volume. What is easily controlled in a 1L flask can become a dangerous thermal runaway in a 100L reactor due to the decreased surface-area-to-volume ratio.[5][6]
-
Reaction Selectivity: Minor side reactions at the lab scale can become major impurity problems at the manufacturing scale, complicating purification and reducing yield.[5] For this synthesis, over-alkylation is a significant concern.[3]
-
Extended Operation Times: Every step, from reagent addition to work-up, takes significantly longer at scale, potentially leading to the degradation of intermediates or products.[5]
Q2: What are the primary safety hazards I should be aware of when scaling up this synthesis?
A2: Safety is paramount. The key hazards are:
-
Thermal Runaway: Alkylation reactions can be exothermic.[2] Without proper thermal management, a reaction can self-accelerate, leading to a rapid increase in temperature and pressure that can exceed the reactor's limits.[4]
-
Flammability: this compound is a flammable liquid.[7] Many organic solvents used in the process are also flammable. It is critical to use spark-proof tools, properly grounded and bonded equipment, and explosion-proof electricals to prevent ignition from static discharge or other sources.[8][9][10]
-
Chemical Toxicity: The product, this compound, is classified as harmful or toxic if swallowed.[7] Reactants, such as alkyl halides and strong bases, have their own specific hazards. Always handle chemicals in a well-ventilated area and use appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves and eye/face protection.[10][11]
Troubleshooting Guide: Specific Scale-Up Issues
This section addresses specific problems you may encounter during your scale-up campaign.
Category 1: Reaction Control & Yield
Problem 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor.
This is a classic scale-up problem, often rooted in mixing and thermal control.[5]
Q: What are the most likely causes for a drop in yield?
A: The most common causes are poor mixing, suboptimal temperature control, and extended reaction times.
-
Inefficient Mass Transfer: In a PTC system, the catalyst must efficiently transport the hydroxide anion from the aqueous phase to the organic phase.[3] If stirring is inadequate in the larger reactor, this transport is slow, leading to an incomplete reaction. The geometry of the reactor and the type of impeller heavily influence mixing efficiency.[1]
-
Poor Temperature Control: Localized hot spots can form in a poorly mixed, large reactor, leading to side reactions and degradation. Conversely, if the overall temperature is too low due to inefficient heating, the reaction rate will decrease.[6]
-
Reagent Addition Rate: Adding a reagent too quickly on a large scale can create high local concentrations, promoting side reactions, and can generate heat faster than the reactor's cooling system can remove it.[4]
Workflow: Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yield during scale-up.
Problem 2: I am observing a high percentage of a new, heavier impurity in my crude product.
This is likely due to over-alkylation, a common side reaction where a second propyl group is added to the product.[3]
Q: How can I minimize the formation of the di-propylated byproduct?
A: Controlling selectivity is key. The mono-alkylated product, this compound, still has an acidic proton, making it susceptible to a second alkylation.[3]
-
Stoichiometry Control: Use a slight excess of the starting nitrile relative to the alkylating agent (e.g., propyl bromide). This ensures the alkylating agent is consumed before it can react significantly with the product. A strict 1:1 ratio is a good starting point for optimization.[3]
-
Controlled Addition: Add the alkylating agent slowly and sub-surface into a well-agitated mixture. This prevents localized high concentrations of the alkylating agent, which favors the undesired second reaction.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be different from the first. However, this will also slow the primary reaction rate.[12]
Reaction Pathway: Formation of Over-Alkylation Byproduct
References
- 1. researchgate.net [researchgate.net]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. helgroup.com [helgroup.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. reddit.com [reddit.com]
- 7. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. phasetransfer.com [phasetransfer.com]
Technical Support Center: Purification of 2-Propylvaleronitrile by Distillation
Welcome to the technical support center for the purification of 2-propylvaleronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance for the distillation of this compound. The following question-and-answer format addresses specific issues you may encounter during your experiments, grounded in scientific principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: My distillation of this compound is very slow, and I can't seem to reach the expected boiling point of ~183-184°C. What could be the issue?
A1: This is a common issue when distilling high-boiling point liquids at atmospheric pressure. The primary suspect is often either an inefficient heating source or heat loss in the distillation apparatus. However, for a compound with a boiling point approaching 200°C, thermal decomposition is a significant concern.
-
Causality: At elevated temperatures, organic molecules like nitriles can undergo decomposition, leading to the formation of byproducts and a lower yield of the desired product.[1] The energy required to maintain such a high boiling temperature at atmospheric pressure can be substantial, and any heat loss to the surrounding environment will make it difficult to achieve the necessary vapor pressure for distillation.
-
Troubleshooting Protocol:
-
Assess Your Heating Mantle/Oil Bath: Ensure your heating source is capable of reaching temperatures significantly higher than the boiling point of your compound (a good rule of thumb is 20-30°C higher).[2] For a boiling point of ~184°C, your bath should comfortably reach and maintain ~210°C.
-
Insulate Your Apparatus: Wrap the distillation flask (below the condenser) and the distillation head with glass wool or aluminum foil to minimize heat loss. This is especially critical for fractional distillation columns.
-
Consider Vacuum Distillation: For compounds with boiling points above 150°C, vacuum distillation is the recommended purification method.[2] By reducing the pressure, you lower the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of thermal decomposition.[3]
-
Q2: I'm performing a vacuum distillation of this compound, but the pressure in my system won't go below 20 mmHg. How can I achieve a better vacuum?
A2: Achieving a deep vacuum is essential for efficiently distilling high-boiling compounds. Leaks in your distillation setup are the most common culprit for a poor vacuum.
-
Causality: Even a minuscule leak will allow air to be continuously drawn into the system by the vacuum pump, preventing the pressure from dropping to the desired level. Every joint in your glassware is a potential point of failure.
-
Troubleshooting Protocol:
-
Check All Glassware Joints: Ensure all ground glass joints are properly sealed. Use a high-quality vacuum grease, applying a thin, even layer to the upper part of the male joint before connecting.[4] When properly sealed, the grease should appear as a clear, unbroken line.
-
Inspect Tubing: Check all vacuum tubing for cracks, holes, or loose connections. Ensure the tubing is thick-walled vacuum tubing, as standard tubing can collapse under reduced pressure.
-
Secure the Thermometer Adapter: The seal around the thermometer is a common source of leaks. Ensure you are using a proper thermometer adapter with a tight-fitting seal.
-
Systematically Check for Leaks: If the source of the leak is not obvious, you can carefully and briefly apply a small amount of a volatile solvent like acetone to each joint while the system is under vacuum. A leak will draw the solvent in, causing a noticeable fluctuation in the pressure reading.
-
Q3: My purified this compound is still showing impurities by GC analysis. The boiling point was stable during distillation. What's happening?
A3: This situation strongly suggests the presence of an azeotrope or an impurity with a very similar boiling point to your product.
-
Causality: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[5][6] When an azeotrope boils, the vapor has the same composition as the liquid. Hydrocarbon impurities are common in nitrile synthesis and are known to form azeotropes.[7]
-
Troubleshooting Protocol:
-
Azeotropic Distillation: If a hydrocarbon impurity is suspected, you can intentionally add a substance that forms a new, lower-boiling azeotrope with the impurity. For example, adding methanol can help remove hydrocarbon contaminants from nitriles by forming a methanol-hydrocarbon azeotrope that distills at a lower temperature.[7]
-
Alternative Purification Methods: If distillation proves ineffective, consider other purification techniques such as column chromatography.
-
Fractional Distillation: If the impurity has a close but not identical boiling point, a more efficient fractional distillation column (e.g., a Vigreux or packed column) may be necessary to achieve separation.
Q4: During my distillation, the liquid in the distillation flask is bumping violently, even with a stir bar. How can I prevent this?
A4: Bumping occurs when a liquid becomes superheated and then boils in a sudden, violent burst. This is particularly common under vacuum.
-
Causality: For smooth boiling, nucleation sites are needed for bubbles to form. In very clean glassware, these sites may be absent. While boiling chips are used for atmospheric distillation, they are ineffective under vacuum because the trapped air is removed, rendering them unable to produce a steady stream of bubbles.
-
Troubleshooting Protocol:
-
Ensure Vigorous Stirring: A magnetic stir bar is essential for smooth boiling during vacuum distillation.[4] Make sure the stir bar is spinning at a sufficient speed to create a vortex in the liquid before you begin heating.
-
Introduce a Fine Stream of Air or Nitrogen: If vigorous stirring is not sufficient, a very fine stream of air or nitrogen can be bled into the system through a long, fine capillary tube that extends below the surface of the liquid. This provides a continuous stream of nucleation sites. This should be done carefully to avoid significantly increasing the system pressure.
-
Avoid Overheating: Ensure the heating bath temperature is not excessively high relative to the boiling point of your liquid at the given pressure. A temperature difference of 20-30°C is generally recommended.[2]
-
Visual Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for this compound distillation.
Data Summary Table
The following table summarizes the physical properties of this compound and potential impurities. Note that the impurities listed are based on common nitrile synthesis routes, and your specific impurity profile may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | C₈H₁₅N | 125.21 | 183-184[9] | The target compound. |
| Valeramide, 2-propyl- | C₈H₁₇NO | 143.23 | >200 | Potential high-boiling impurity from incomplete dehydration of the corresponding amide. |
| 4-Heptene, 4-cyano- | C₈H₁₃N | 123.20 | ~170-180 | Potential impurity from elimination reactions. Boiling point is an estimate. |
| 1-Bromoheptane | C₇H₁₅Br | 179.10 | 179-181 | Possible unreacted starting material if synthesized via alkyl halide substitution. |
| Water | H₂O | 18.02 | 100 | Common impurity, can form azeotropes. |
Safety First: Essential Precautions
Distillation, especially vacuum distillation, carries inherent risks. Adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[10]
-
Ventilation: Perform distillations in a well-ventilated fume hood to avoid inhaling potentially toxic or flammable vapors.
-
Flammability: this compound is a flammable liquid. Keep it away from ignition sources such as open flames and sparks.[2] Ensure any heating mantles are connected to a variable transformer (Variac) and are in good condition.
-
Vacuum Safety: Working under vacuum poses an implosion risk. Always inspect your glassware for cracks or defects before use. A safety shield should be placed between the apparatus and the user.[4]
-
Emergency Preparedness: Know the location of the nearest fire extinguisher, safety shower, and eyewash station. Have a plan in case of an emergency.
References
- 1. scribd.com [scribd.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents [patents.google.com]
- 4. US2388506A - Purification of nitriles - Google Patents [patents.google.com]
- 5. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 13310-75-3 [m.chemicalbook.com]
- 7. clearsynth.com [clearsynth.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Valeronitrile | 110-59-8 [amp.chemicalbook.com]
- 10. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in 2-Propylvaleronitrile Hydrolysis
Welcome to the Technical Support Center for the synthetic and process chemistry community. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth technical and safety information for managing the exothermic hydrolysis of 2-propylvaleronitrile to produce valproic acid. The following content is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments. Our focus is on ensuring scientific integrity, operational safety, and reproducible outcomes.
Introduction: The Chemistry and a Critical Safety Overview
The hydrolysis of this compound (also known as dipropylacetonitrile) is a common and effective method for the synthesis of valproic acid, a widely used antiepileptic drug.[1][2] The reaction is typically performed under strong alkaline conditions (e.g., using sodium hydroxide or potassium hydroxide) and requires heating to proceed at a practical rate.[3][4]
The overall transformation is: This compound + 2 H₂O + OH⁻ → Valproate + NH₃
This process consists of two main stages: the initial hydrolysis of the nitrile to a 2-propylpentanamide intermediate, followed by the hydrolysis of the amide to the carboxylate salt (valproate).[5] Both steps are exothermic. The significant release of heat, coupled with the potential for ammonia gas evolution, presents a considerable process safety challenge.[3] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway, which may result in vessel over-pressurization and failure.[6][7]
This guide provides the necessary knowledge to mitigate these risks through careful planning, control, and monitoring.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting, even with heating. What are the likely causes?
A1: A delayed start, or "induction period," can be unsettling, but it is often due to a few common issues. Before taking any drastic measures like aggressive heating, which could lead to a dangerous runaway once the reaction initiates, consider the following:
-
Purity of Starting Material: Ensure your this compound is of sufficient purity. Impurities can inhibit the reaction.
-
Concentration and Quality of the Base: The hydrolysis requires a strong base. Verify the concentration of your sodium or potassium hydroxide solution. Old solutions may have absorbed atmospheric CO₂ and lost potency.
-
Phase Transfer Issues: If you are running a biphasic reaction (e.g., organic nitrile and aqueous base), inefficient mixing can prevent the reactants from interacting. Ensure your stirring is vigorous enough to create a good emulsion. The use of a phase-transfer catalyst, while not always cited in basic protocols, can sometimes be beneficial.
-
Inadequate Temperature: While overheating is a primary concern, the reaction does require a certain activation energy. Ensure your heating mantle and temperature probe are calibrated and that the internal reaction temperature is reaching the target setpoint (typically in the range of 80-100 °C for alkaline hydrolysis).[1]
Q2: What are the critical parameters I need to monitor to prevent a thermal runaway?
A2: Proactive monitoring is the cornerstone of safely managing this exothermic reaction. The key is to ensure that the rate of heat generation never exceeds the rate of heat removal.[7]
-
Internal Temperature: This is the most critical parameter. Use a calibrated thermocouple placed directly in the reaction mixture. A rapid, unexpected increase in temperature is the primary indicator of a loss of control.
-
Reagent Addition Rate: If performing a semi-batch process where the base is added portion-wise, the addition rate directly controls the reaction rate and thus the heat output.
-
Cooling System Performance: Monitor the temperature of the cooling fluid entering and exiting the reactor jacket. A narrowing temperature difference can indicate that the cooling system is at maximum capacity.
-
Pressure: In a sealed or refluxing system, monitor the internal pressure. A sudden increase can indicate boiling of the solvent or rapid gas (ammonia) evolution.
Q3: What are the signs of an impending runaway reaction, and what is the immediate emergency procedure?
A3: Recognizing the early warning signs is crucial for preventing a catastrophic event.
Warning Signs:
-
A sudden, accelerating rise in the internal temperature that does not respond to cooling.
-
Rapid increase in reactor pressure.
-
Noticeable boiling or fuming from the reaction mixture, especially if the temperature is below the solvent's boiling point.
Immediate Emergency Action Plan:
-
Stop All Reagent Addition: Immediately cease the addition of any reactants.
-
Maximize Cooling: Ensure the cooling system is operating at full capacity. If using an ice bath, add more ice and salt to lower the temperature.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, execute a pre-planned quenching procedure. This involves adding a pre-chilled, inert liquid to rapidly dilute the reaction mixture and absorb the heat. A suitable quench solution could be cold water, but this must be determined and prepared before starting the reaction.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert emergency personnel.
Troubleshooting Guide: Common Scenarios & Solutions
This table outlines specific problems you may encounter, their probable causes, and recommended solutions.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Reaction stalls; incomplete conversion of nitrile. | 1. Insufficient base (stoichiometric amount consumed by side reactions or impurities). 2. Reaction temperature too low or reaction time too short. 3. Poor mixing in a biphasic system. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents per hydrolysis step). 2. Ensure the internal temperature is maintained at the target for the full recommended duration. Monitor reaction progress by TLC or GC. 3. Increase the stirring rate to ensure good contact between the organic and aqueous layers. |
| A rapid, uncontrolled temperature spike occurs after a delay. | 1. "Induction period" followed by a sudden, rapid reaction. 2. Accumulation of unreacted base followed by initiation. 3. Localized "hot spots" due to poor stirring. | 1. Prevention: Add the base slowly and controllably, allowing the cooling system to keep pace. Do not increase the heating rate if the reaction does not start immediately. 2. Control: Implement a dose-controlled addition of the base. This is a key principle of "safety-by-design".[8] |
| Low yield of valproic acid. | 1. Incomplete hydrolysis (see above). 2. Formation of side products. 3. Product loss during workup (e.g., incomplete extraction after acidification). | 1. Monitor the reaction to completion. 2. Maintain strict temperature control to minimize side reactions. 3. During workup, ensure the aqueous layer is acidified sufficiently (pH 1-2) before extraction. Perform multiple extractions with a suitable organic solvent. |
| Pressure buildup in the reactor. | 1. Evolution of ammonia gas. 2. Boiling of the solvent due to excessive temperature. | 1. Ensure the reaction is conducted in a well-ventilated fume hood or with an appropriate off-gas scrubbing system (e.g., a bubbler with dilute acid). 2. Maintain strict temperature control. The system should be equipped with a reflux condenser to return solvent vapors to the reactor. |
Quantitative Thermal Hazard Data
| Parameter | Typical Value / Range | Significance & Causality |
| Heat of Reaction (ΔHrxn) | -70 to -150 kJ/mol (Estimate) | This represents the total heat that will be released by the desired reaction. A higher value indicates a greater potential for a large temperature increase if cooling is lost.[9] |
| Specific Heat of Reaction Mixture (Cp) | ~2.0 - 3.0 J/g·K | This value is needed to calculate the temperature rise from the heat of reaction. It is influenced by the solvent and reagent concentrations. |
| Potential Adiabatic Temperature Rise (ΔTad) | Can exceed 100-200 °C | This is a "worst-case scenario" calculation (ΔTad = -ΔHrxn / m·Cp) that shows the maximum possible temperature increase if all cooling fails. A high ΔTad is a major red flag for thermal runaway risk.[10] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | Process-Specific | This is the highest temperature the reaction would reach in a real-world cooling failure scenario, accounting for the accumulation of unreacted reagents. It must be kept well below the temperature where dangerous secondary decomposition reactions begin.[7] |
Note: The values in this table are estimates for illustrative purposes. It is imperative to perform a proper thermal hazard assessment, preferably using reaction calorimetry (RC1), to determine these values for your specific process conditions before attempting a scale-up. [11]
Experimental Protocols & Methodologies
Protocol 1: Controlled Alkaline Hydrolysis of this compound
This protocol is designed for laboratory scale (e.g., 5-10 g) and emphasizes control over the exothermic reaction.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 40% aqueous solution
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermocouple, and an addition funnel.
-
Heating mantle with a stirrer.
-
Ice-water bath for cooling.
Procedure:
-
Setup: Assemble the glassware in a certified fume hood. Ensure the flask is securely clamped within the ice-water bath. Charge the flask with this compound.
-
Initial Cooling: Begin stirring and cool the nitrile to 10-15 °C.
-
Controlled Addition of Base: Slowly add the 40% NaOH solution dropwise via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the internal temperature below a pre-determined setpoint (e.g., 30-40 °C). If the temperature rises rapidly, stop the addition immediately and allow the cooling bath to bring it back down.
-
Heating to Completion: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, or until reaction monitoring (TLC/GC) shows complete consumption of the nitrile and amide intermediate.
-
Cooling and Workup: Cool the reaction mixture to room temperature.
-
Acidification: Carefully and slowly add concentrated HCl to the cooled mixture (in an ice bath) to acidify it to pH 1-2. This step is also exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sulfate, filter, and remove the solvent under reduced pressure to yield crude valproic acid.
Diagrams of Workflows and Logic
Safety Decision-Making Workflow for Exotherm Management
This diagram illustrates the logical steps a researcher should follow when managing the reaction.
Caption: Workflow for real-time monitoring and control of the exothermic reaction.
General Hydrolysis Reaction Pathway
This diagram shows the chemical transformation from the nitrile to the final acid product.
References
- 1. US5101070A - Process for preparing valproic acid - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 7. mt.com [mt.com]
- 8. ardena.com [ardena.com]
- 9. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 10. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 11. icheme.org [icheme.org]
preventing byproduct formation in the synthesis of 2-propylvaleronitrile
Welcome to the Technical Support Center for the synthesis of 2-propylvaleronitrile (di-n-propylacetonitrile). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important precursor. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize your yield and purity.
Introduction to the Synthesis Pathway
The most common and reliable laboratory synthesis of this compound involves a three-step process starting from ethyl cyanoacetate. This pathway is favored for its versatility and the relative availability of the starting materials.
The overall synthetic route is as follows:
-
Dialkylation: Ethyl cyanoacetate is reacted with a propyl halide (e.g., n-propyl bromide) in the presence of a base to form ethyl α,α-dipropylcyanoacetate.
-
Saponification (Hydrolysis): The resulting ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt.
-
Decarboxylation: Acidification followed by heating removes the carboxyl group as carbon dioxide, yielding the final product, this compound.
This guide will address the critical aspects of each step to help you mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most significant byproduct I should be concerned about in the synthesis of this compound?
A1: The most prevalent byproduct is the mono-alkylated intermediate, ethyl α-propylcyanoacetate. This occurs when the second alkylation step is incomplete. Careful control of stoichiometry and reaction conditions is crucial to drive the reaction to the desired di-substituted product.
Q2: Can I use a different starting material than ethyl cyanoacetate?
A2: Yes, other active methylene compounds can be used. For instance, malonic esters can be used, which would lead to dipropylmalonic acid after hydrolysis, followed by decarboxylation to yield valproic acid, which can then be converted to the nitrile. However, the cyanoacetate route is often more direct for obtaining the nitrile.
Q3: My final product is contaminated with a carboxylic acid. What is the likely cause?
A3: The presence of valproic acid as a contaminant suggests that the nitrile group underwent hydrolysis during the saponification or decarboxylation steps. This is often due to harsh acidic or basic conditions and prolonged heating in the presence of water[1][2][3][4].
Q4: Is phase-transfer catalysis a suitable method for the alkylation step?
A4: While not as commonly cited for this specific synthesis as the use of traditional bases like sodium ethoxide, phase-transfer catalysis (PTC) is a powerful technique for alkylating active methylene compounds. It can offer milder reaction conditions and may help in minimizing certain side reactions. However, optimization of the catalyst, solvent system, and base concentration would be necessary.
Troubleshooting Guide: Byproduct Formation and Low Yields
This section provides a detailed, question-and-answer-style guide to address specific problems you may encounter during the synthesis.
Issue 1: Incomplete Dialkylation - Presence of Mono-Propylated Byproduct
Q: My final product mixture shows a significant amount of a lower boiling point impurity, which I suspect is the mono-propylated nitrile. How can I increase the yield of the desired di-propylated product?
A: This is a classic challenge in sequential alkylations. The formation of ethyl α-propylcyanoacetate as a byproduct arises from incomplete reaction in the first step. Here’s how to troubleshoot this issue:
-
Causality: The acidity of the α-hydrogen in the mono-alkylated intermediate is lower than that of the starting ethyl cyanoacetate, making the second deprotonation and subsequent alkylation more challenging.
-
Mitigation Strategies:
-
Stoichiometry of the Base: Ensure at least two full equivalents of a strong base (e.g., sodium ethoxide) are used to drive both deprotonation steps to completion.
-
Stoichiometry of the Alkylating Agent: Use a slight excess (e.g., 2.1-2.2 equivalents) of n-propyl bromide to ensure the mono-alkylated intermediate is consumed.
-
Reaction Time and Temperature: Increasing the reaction time or temperature after the initial alkylation can help promote the second alkylation. Monitor the reaction progress by TLC or GC to confirm the disappearance of the mono-alkylated intermediate.
-
| Parameter | Standard Condition | Optimized Condition for Dialkylation | Rationale |
| Base (Sodium Ethoxide) | 2.0 eq | 2.2 eq | Ensures complete deprotonation for both alkylation steps. |
| n-Propyl Bromide | 2.0 eq | 2.1-2.2 eq | Drives the second alkylation to completion by Le Chatelier's principle. |
| Reaction Monitoring | Endpoint analysis | In-process control (TLC/GC) | Allows for adjustment of reaction time or temperature to ensure full conversion. |
Issue 2: Hydrolysis of Ester or Nitrile Groups - Formation of Amide or Carboxylic Acid Byproducts
Q: During workup, I'm isolating byproducts that are more polar than my desired product, suggesting the formation of amides or carboxylic acids. How can I prevent this?
A: The hydrolysis of the ester or nitrile functionalities is a common side reaction, especially under the strong basic or acidic conditions of the saponification and decarboxylation steps.
-
Causality: Both the ester and nitrile groups are susceptible to hydrolysis. The strong hydroxide concentration during saponification can attack the nitrile, and the acidic conditions of the final decarboxylation can also promote hydrolysis if not carefully controlled[1][2][3][4].
-
Mitigation Strategies:
-
Temperature Control During Saponification: While heating is necessary for saponification, excessive temperatures can accelerate nitrile hydrolysis. Maintain the temperature at the minimum required for complete ester hydrolysis.
-
Minimize Reaction Time: Once the ester hydrolysis is complete (as determined by TLC or GC), proceed with the workup promptly to avoid prolonged exposure to the basic conditions.
-
Controlled Acidification and Decarboxylation: During the final step, add the acid slowly and avoid excessively high temperatures during decarboxylation. The decarboxylation of the intermediate β-keto acid is thermally driven and often proceeds readily upon heating[5][6][7][8].
-
Issue 3: Incomplete Decarboxylation
Q: My final product contains a significant amount of a high-boiling point impurity, which I believe is the dipropylcyanoacetic acid. How do I ensure complete decarboxylation?
A: Incomplete decarboxylation leaves the carboxylic acid intermediate in your final product. This is typically due to insufficient heating or suboptimal conditions for CO₂ elimination.
-
Causality: The decarboxylation of β-keto acids or their nitrile analogues requires thermal energy to proceed through a cyclic transition state, leading to the release of carbon dioxide[5][6][7][8].
-
Mitigation Strategies:
-
Sufficient Heating: Ensure the reaction mixture reaches the necessary temperature for decarboxylation, which is typically in the range of 140-190°C.
-
Solvent Choice: While often performed neat, a high-boiling inert solvent can sometimes help to maintain a consistent temperature and prevent charring.
-
Monitoring CO₂ Evolution: The reaction is complete when the evolution of carbon dioxide gas ceases.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl α,α-dipropylcyanoacetate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.2 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ethyl Cyanoacetate: Cool the sodium ethoxide solution to 0-5°C in an ice bath. Add ethyl cyanoacetate (1.0 eq) dropwise while maintaining the temperature below 10°C.
-
First Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add n-propyl bromide (1.1 eq) dropwise, maintaining the temperature below 20°C.
-
Second Alkylation: After the first addition of n-propyl bromide, allow the reaction to stir at room temperature for 1 hour. Then, add a second portion of n-propyl bromide (1.1 eq) and heat the reaction mixture to reflux for 4-6 hours, or until TLC/GC analysis indicates the consumption of the mono-alkylated intermediate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl α,α-dipropylcyanoacetate.
Protocol 2: Saponification and Decarboxylation to this compound
-
Saponification: To the crude ethyl α,α-dipropylcyanoacetate, add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide. Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is strongly acidic (pH ~1). The dipropylcyanoacetic acid will precipitate or form an oil.
-
Decarboxylation: Separate the organic layer or extract the product with an organic solvent. Heat the crude dipropylcyanoacetic acid in a distillation apparatus. The decarboxylation will occur with the evolution of CO₂ gas. The this compound can be distilled directly as it is formed. Collect the fraction boiling at the appropriate temperature (approx. 185-188°C at atmospheric pressure).
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purifying 2-Propylvaleronitrile by Column Chromatography
Welcome to the technical support center for the purification of 2-propylvaleronitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. As a branched-chain aliphatic nitrile, this compound presents unique challenges and opportunities in chromatographic separation. This document provides in-depth, field-proven insights into the process, moving beyond simple steps to explain the causality behind every experimental choice.
Section 1: Compound Properties & Pre-Chromatography Considerations
A successful purification begins with a solid understanding of the target molecule. This compound (also known as 4-cyanoheptane) is a moderately polar compound due to the presence of the nitrile (-C≡N) functional group.[1] Its branched alkyl structure, however, imparts significant non-polar character.[1] This dual nature is the key to designing an effective separation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅N | [1][2][3] |
| Molar Mass | 125.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 177 - 184 °C | [2][4] |
| Density | ~0.81 g/cm³ | [2][4] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
Frequently Asked Questions: Pre-Chromatography
Q1: What are the likely impurities in my crude this compound sample?
A1: Impurities will largely depend on the synthetic route used. Common syntheses include the Sₙ2 reaction of an alkyl halide with cyanide or the dehydration of 2-propylpentanamide.[5] Therefore, potential impurities could include:
-
Unreacted Starting Materials: Such as 4-bromoheptane or 2-propylpentanamide.
-
Hydrolysis Products: The nitrile group can be sensitive to hydrolysis under acidic or basic conditions, which may have occurred during the reaction or workup, leading to the formation of 2-propylpentanamide or 2-propylpentanoic acid (valproic acid).[6][7]
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q2: Is this compound stable on silica gel?
A2: Generally, aliphatic nitriles are stable on standard silica gel. However, silica gel is inherently acidic and can sometimes catalyze the degradation of sensitive compounds.[8] To check for stability, spot your crude mixture on a TLC plate, and then spot it again on the same plate after letting it sit for an hour or two. If a new spot appears or the product spot diminishes, it may indicate instability. This is a crucial, self-validating step before committing your entire batch to a column.[8]
Section 2: Experimental Protocol for Purification
This protocol outlines a standard flash column chromatography procedure. The key to success is the preliminary work done with Thin-Layer Chromatography (TLC) to establish the ideal mobile phase.
Workflow for Purifying this compound
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology
1. Mobile Phase Selection via TLC:
-
Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate.
-
Spot your crude material on TLC plates and develop them in the prepared chambers.
-
The goal is to find a solvent system where the this compound has a Retention Factor (Rƒ) of approximately 0.2-0.3.[8] This Rƒ value typically provides the best separation in column chromatography.
2. Column Preparation:
-
Select a glass column of appropriate size. A common rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample.
-
Prepare a slurry of silica gel (230-400 mesh is standard for flash chromatography) in your starting mobile phase.[9]
-
Pack the column by pouring the slurry in and allowing the silica to settle, ensuring a flat, undisturbed bed. Gently tap the column to remove air bubbles.[10]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent and sample addition.[11]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of mobile phase.[11] Using a pipette, carefully add this solution to the top of the column. Allow the solution to absorb fully into the silica bed.[11]
-
Dry Loading (Recommended for Poor Solubility): If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3x the sample mass) and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the packed column.[11]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column. Use air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor the elution process using TLC to determine which fractions contain your purified product.
5. Product Isolation:
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified liquid product.
Section 3: Troubleshooting Guide
Q1: My compound is not moving from the top of the column (Rƒ = 0). What should I do?
A1: This is a classic sign that your mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.[8][9] The nitrile group is interacting too strongly with the silanol groups (Si-OH) on the silica surface.
-
Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For example, move from a 95:5 mixture to a 90:10 mixture. If using a gradient elution, you can slowly ramp up the polarity over the course of the separation.[8]
Q2: I'm getting poor separation between my product and an impurity.
A2: This indicates that the chosen solvent system does not have sufficient selectivity for the two compounds.
-
Solution 1 (Optimize Eluent): Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to hexane/dichloromethane or hexane/diethyl ether. Different polar solvents interact differently with compounds and can alter the elution order.[12]
-
Solution 2 (Improve Column Efficiency): Poor separation can also result from a poorly packed column, overloading the column with too much sample, or running the column too fast. Ensure your silica bed is homogenous, use a higher silica-to-sample ratio, and maintain a steady, controlled flow rate. Using a longer, narrower column can also improve resolution.[9]
Q3: My compound is "tailing" or smearing down the column.
A3: Tailing often occurs with polar compounds on silica gel.[8] It happens when a portion of the analyte molecules are held more strongly on a small number of highly active sites on the stationary phase, causing them to elute more slowly than the bulk of the sample.
-
Solution: While less common for neutral nitriles than for acids or bases, you can sometimes mitigate this by slightly increasing the eluent polarity once the compound begins to elute. This helps to wash the "stuck" molecules off the column more quickly, resulting in a sharper band.[8]
Q4: I suspect my compound is decomposing on the column. How can I purify it?
A4: First, confirm decomposition using the 2D TLC stability test mentioned earlier.[8] If it is unstable on silica:
-
Solution 1 (Deactivate Silica): You can reduce the acidity of the silica gel by pre-treating it. A common method is to wash the silica with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% in your eluent), then re-equilibrate with your neutral mobile phase.
-
Solution 2 (Change Stationary Phase): Switch to a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives for compounds that are sensitive to silica gel.[8]
Section 4: Logic & Relationships Diagram
This diagram outlines the decision-making process for troubleshooting common column chromatography issues.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting column chromatography.
References
- 1. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Chemical Properties, Uses, Safety Data & Supplier China | High Purity Nitrile Compounds [nj-finechem.com]
- 3. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 13310-75-3 [m.chemicalbook.com]
- 5. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. reddit.com [reddit.com]
Validation & Comparative
comparative yield analysis of 2-propylvaleronitrile synthesis methods
An In-Depth Comparative Guide to the Synthesis of 2-Propylvaleronitrile for Researchers and Pharmaceutical Professionals
Introduction
This compound, also known as 2-propylpentanenitrile or di-n-propylacetonitrile, is a significant chemical intermediate, most notably in the synthesis of Valproic Acid, a widely used anticonvulsant and mood-stabilizing drug.[1][2] The efficiency of the synthesis of this compound is therefore of critical importance to the pharmaceutical industry. The selection of a synthetic route is a crucial decision dictated by factors including yield, purity, scalability, safety, and cost.
This guide provides an in-depth comparative analysis of the primary methods for synthesizing this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to empower researchers and drug development professionals in making an informed, evidence-based selection for their specific applications.
Comparative Analysis of Primary Synthesis Routes
The synthesis of this compound is dominated by the dialkylation of active methylene compounds. The electron-withdrawing nature of cyano or ester groups increases the acidity of the α-proton, facilitating its removal by a base to form a nucleophilic carbanion, which then undergoes alkylation. We will compare three major approaches based on this principle.
| Route | Starting Material(s) | Key Reagents & Catalysts | Typical Reaction Time | Temperature (°C) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| A: Cyanoacetic Ester Route | Ethyl Cyanoacetate, Propyl Bromide | Sodium Ethoxide | 4-6 hours | 60-80 | ~85-90 | High yield, direct formation of a precursor that is readily converted to the target nitrile.[2] | Requires anhydrous conditions; use of metallic sodium or sodium ethoxide. |
| B: Malonic Ester Route | Diethyl Malonate, Propyl Bromide | Sodium Ethoxide, NaOH/KOH | 10-15 hours (multi-step) | Reflux, then 140-180 | ~70-80 (overall) | Well-established, reliable method for producing the corresponding acid, which can be converted to the nitrile.[3] | Multi-step process (alkylation, hydrolysis, decarboxylation) leading to potentially lower overall yield and longer total synthesis time.[2][3] |
| C: Phase-Transfer Catalysis (PTC) | Phenylacetonitrile (analogue), Ethyl Bromide | 50% aq. NaOH, Benzyltriethylammonium Chloride | 2.5-3 hours | 28-40 | 78-84 (for analogue) | Excellent yields, avoids anhydrous conditions, uses inexpensive base, simple workup, high selectivity for monoalkylation is possible.[4] | Direct dialkylation of simpler nitriles can be challenging; requires careful control of stoichiometry for dialkylation. |
Process & Workflow Visualizations
The following diagrams illustrate the general workflow for each synthetic route, highlighting the key transformations from starting materials to the final product.
Route A: Cyanoacetic Ester Synthesis Workflow
A direct, two-step alkylation process followed by hydrolysis and decarboxylation of the cyano group.
Caption: Workflow for the Cyanoacetic Ester Route.
Route B: Malonic Ester Synthesis Workflow
A classical multi-step approach involving dialkylation, saponification, and finally thermal decarboxylation.
Caption: Workflow for the Malonic Ester Route to Valproic Acid.
Route C: Phase-Transfer Catalysis (PTC) Workflow
An efficient method using a biphasic system, which simplifies the process by avoiding anhydrous conditions.
Caption: Generalized Workflow for Phase-Transfer Catalysis.
Detailed Experimental Protocols
The following protocols are derived from established literature and patents, providing a self-validating framework for reproducibility.
Protocol A: Synthesis via Ethyl Cyanoacetate
This method is adapted from processes described for the synthesis of valproic acid precursors.[2] It involves the dialkylation of ethyl cyanoacetate with propyl bromide, followed by conversion to the target nitrile.
Rationale: Sodium ethoxide is a strong base sufficient to deprotonate ethyl cyanoacetate, forming a resonance-stabilized carbanion. The subsequent nucleophilic attack on two equivalents of propyl bromide yields the dialkylated product. The final step involves hydrolysis of the ester and decarboxylation to yield the nitrile.
Step-by-Step Procedure:
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Deprotonation: Cool the sodium ethoxide solution in an ice bath and add ethyl cyanoacetate dropwise while stirring.
-
Alkylation: Add propyl bromide dropwise to the solution, maintaining the temperature. After the addition is complete, heat the mixture to reflux for 3-4 hours to ensure complete dialkylation.
-
Intermediate Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to dissolve the sodium bromide byproduct and extract the organic layer containing ethyl α,α-di-n-propyl cyanoacetate.
-
Hydrolysis and Decarboxylation: Add a concentrated aqueous solution of sodium hydroxide to the organic layer and heat to reflux to hydrolyze the ester and induce decarboxylation, yielding this compound.
-
Purification: Cool the mixture, separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and purify by vacuum distillation.
Protocol B: Synthesis via Diethyl Malonate
This is a classic and robust, albeit multi-step, procedure.[3]
Rationale: This route follows the same logic as Route A but starts with diethyl malonate. The resulting diethyl 2,2-dipropylmalonate is highly stable. Saponification with a strong base (NaOH or KOH) yields the corresponding dicarboxylic acid salt, which upon acidification gives 2,2-dipropylmalonic acid. This acid is thermally unstable and readily loses carbon dioxide upon heating to yield valproic acid.[3] Conversion to the nitrile is a standard subsequent step not detailed here.
Step-by-Step Procedure:
-
Alkylation: Prepare sodium ethoxide in anhydrous ethanol. Add diethyl malonate, followed by the dropwise addition of propyl bromide. Heat the mixture to reflux for 3 hours.
-
Workup: Recover the ethanol by distillation. Cool the residue and add water to dissolve the precipitated sodium bromide. Separate the organic layer.
-
Hydrolysis (Saponification): Add a 15-50% aqueous solution of sodium hydroxide to the organic layer and heat at 70-90°C for 4 hours to hydrolyze the diester.
-
Acidification & Decarboxylation: After cooling, carefully acidify the mixture with hydrochloric acid. Add the crude valproic acid product from a previous batch (to act as a solvent and aid in smooth decarboxylation) and slowly heat the mixture to 140-180°C. Carbon dioxide will evolve, and the reaction is complete when gas evolution ceases.
-
Purification: The resulting crude valproic acid is purified by vacuum distillation.
Protocol C: Phase-Transfer Catalyzed (PTC) Alkylation (Analogous Procedure)
This protocol is based on the highly efficient synthesis of 2-phenylbutyronitrile and serves as a model for a modern, efficient approach.[4] The key is the use of a quaternary ammonium salt to transport the hydroxide ion from the aqueous phase to the organic phase, where it acts as the base.
Rationale: The PTC catalyst (benzyltriethylammonium chloride) facilitates the deprotonation of the active methylene compound at the interface of the two phases. This method avoids the need for expensive and hazardous anhydrous sodium ethoxide and allows the use of concentrated aqueous NaOH as the base, making the procedure safer, more economical, and easier to scale up.
Step-by-Step Procedure (for 2-phenylbutyronitrile):
-
Setup: In a flask equipped with an efficient stirrer and a thermometer, combine 50% aqueous sodium hydroxide, phenylacetonitrile, and benzyltriethylammonium chloride (catalyst).
-
Alkylation: Begin vigorous stirring and add ethyl bromide dropwise, maintaining the temperature between 28–35°C using a cold-water bath if necessary.
-
Reaction Completion: After the addition, continue stirring for 2 hours at the same temperature, then increase the temperature to 40°C for an additional 30 minutes.
-
Workup: Cool the mixture, dilute with water and benzene (or another suitable organic solvent). Separate the layers.
-
Purification: Wash the organic layer successively with water, dilute hydrochloric acid, and water again. Dry the organic layer over anhydrous magnesium sulfate, remove the solvent under reduced pressure, and distill the product under vacuum. This procedure reports yields of 78-84%.[4]
Conclusion and Recommendations
The choice of synthesis method for this compound depends heavily on the specific requirements of the laboratory or production facility.
-
For High Yield and Directness: The Cyanoacetic Ester Route (A) offers a direct and high-yielding pathway. It is an excellent choice for applications where maximizing yield from a direct precursor is the primary goal.
-
For Robustness and Established Precedent: The Malonic Ester Route (B) is a classic, well-documented method. While it is indirect for the nitrile, it is the workhorse for producing the related valproic acid and may be preferable in contexts where this acid is also a target molecule.
-
For Efficiency, Safety, and Scalability: The Phase-Transfer Catalysis (PTC) approach (C) represents the most modern and efficient methodology. By avoiding anhydrous conditions and using inexpensive aqueous bases, it offers significant advantages in terms of safety, cost, and ease of operation, making it highly suitable for both lab-scale and industrial-scale production. While the provided protocol is for an analogue, its principles are directly applicable and promise high efficiency for the synthesis of this compound.
Researchers are encouraged to consider the PTC route as a primary candidate for development due to its favorable process metrics and alignment with the principles of green chemistry.
References
- 1. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid) - Google Patents [patents.google.com]
- 3. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Precursors in Valproic Acid Synthesis: 2-Propylvaleronitrile vs. Traditional Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of a starting material is a critical decision that profoundly influences the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth technical comparison of various precursors for the synthesis of valproic acid, a cornerstone medication for epilepsy and bipolar disorder.[1] We will focus on the role of 2-propylvaleronitrile, often encountered as an intermediate, and contrast its synthetic pathway with established routes starting from diethyl malonate and other alternatives. This analysis is supported by a review of published experimental data and established chemical principles.
The Industrial Workhorse: The Diethyl Malonate Pathway
The most prevalent and well-documented industrial synthesis of valproic acid commences with diethyl malonate.[2] This classical approach, known as the malonic ester synthesis, is favored for its reliability and the use of readily available starting materials. The synthesis proceeds in three main stages: dialkylation, hydrolysis (saponification), and decarboxylation.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium ethoxide, in the initial step is crucial for the deprotonation of the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate is a potent nucleophile, essential for the subsequent alkylation with a propyl halide (e.g., 1-bromopropane). The reaction is typically carried out in an anhydrous alcoholic solvent to prevent unwanted side reactions, such as the hydrolysis of the ester. A second alkylation step, using the same base and alkyl halide, is then performed to introduce the second propyl group.
Following dialkylation, the resulting diethyl dipropylmalonate is hydrolyzed to dipropylmalonic acid. This is typically achieved by heating with a strong base like sodium or potassium hydroxide, which saponifies the ester groups. Subsequent acidification protonates the carboxylate, yielding the dicarboxylic acid.
The final step, decarboxylation, is a thermal process where dipropylmalonic acid is heated, leading to the loss of one carboxyl group as carbon dioxide to yield valproic acid.[2]
Experimental Protocol: Valproic Acid from Diethyl Malonate
This protocol is a synthesis of procedures described in the literature.[3]
Step 1: Synthesis of Diethyl Dipropylmalonate (Alkylation)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Add 1-bromopropane dropwise to the reaction mixture and reflux for 2-3 hours.
-
After the first alkylation, add another equivalent of sodium ethoxide followed by a second equivalent of 1-bromopropane and reflux for another 2-3 hours.
-
After cooling, filter the reaction mixture to remove the sodium bromide precipitate.
-
Distill the filtrate under reduced pressure to isolate the crude diethyl dipropylmalonate.
Step 2: Synthesis of Dipropylmalonic Acid (Hydrolysis)
-
To the crude diethyl dipropylmalonate, add an aqueous solution of sodium hydroxide (e.g., 30%).
-
Heat the mixture under reflux for 3-4 hours to ensure complete saponification.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.
-
The dipropylmalonic acid will precipitate out of the solution and can be collected by filtration.
Step 3: Synthesis of Valproic Acid (Decarboxylation)
-
Heat the dried dipropylmalonic acid to a temperature of 140-180°C.[3]
-
Maintain this temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).
-
The resulting crude valproic acid can be purified by vacuum distillation.
Diagram 1: Diethyl Malonate Synthesis Workflow
Caption: Workflow for the synthesis of valproic acid from diethyl malonate.
The Nitrile Route: The Role of this compound
An alternative industrial synthesis of valproic acid utilizes ethyl cyanoacetate as the starting material. In this pathway, this compound (also known as dipropylacetonitrile) emerges as a key intermediate.[4]
From Ethyl Cyanoacetate to this compound
Similar to the malonic ester synthesis, the first step involves the dialkylation of ethyl cyanoacetate with a propyl halide in the presence of a base like sodium ethoxide. This yields ethyl α,α-dipropyl cyanoacetate. Subsequent treatment of this intermediate under basic conditions leads to the formation of this compound.
Hydrolysis of this compound to Valproic Acid
The final and critical step is the hydrolysis of the nitrile group in this compound to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[4] The hydrolysis proceeds through an amide intermediate (dipropylacetamide).
Experimental Protocol: Valproic Acid from Ethyl Cyanoacetate (via this compound)
This protocol is a generalized representation based on literature descriptions.[4]
Step 1: Synthesis of Ethyl α,α-dipropyl cyanoacetate (Alkylation)
-
React ethyl cyanoacetate with two equivalents of a propyl halide (e.g., 1-bromopropane) in the presence of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent.
-
The reaction is typically carried out at elevated temperatures under reflux.
-
Work-up involves removal of the salt byproduct and distillation to isolate the dialkylated product.
Step 2: Synthesis of this compound
-
The ethyl α,α-dipropyl cyanoacetate is treated with a base in a suitable solvent.
-
The reaction mixture is heated to facilitate the conversion to this compound.
-
Purification is typically achieved through distillation.
Step 3: Synthesis of Valproic Acid (Nitrile Hydrolysis)
-
Heat this compound under reflux with an aqueous solution of a strong acid (e.g., 75-85% sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide).[5]
-
If basic hydrolysis is used, the resulting sodium valproate is acidified to yield valproic acid.
-
The crude valproic acid is then purified, typically by vacuum distillation.
Diagram 2: Ethyl Cyanoacetate Synthesis Workflow
Caption: Workflow for the synthesis of valproic acid from ethyl cyanoacetate.
Other Precursor Alternatives
While diethyl malonate and ethyl cyanoacetate represent the dominant industrial routes, other precursors have been explored:
-
Acetoacetic Esters: Similar to the malonate synthesis, acetoacetic esters can be dialkylated with propyl halides. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield valproic acid. A process using a phase-transfer catalyst has been developed to facilitate this reaction in a biphasic system.[5]
-
Direct Alkylation of Acetonitrile: Some research has explored the direct dialkylation of acetonitrile. However, this approach is often challenging due to the lower acidity of the α-protons compared to malonic or cyanoacetic esters, potentially leading to lower yields and the formation of byproducts.
Comparative Analysis of Precursors
| Feature | Diethyl Malonate Route | Ethyl Cyanoacetate Route (via this compound) | Acetoacetic Ester Route |
| Starting Material Availability | Readily available and relatively inexpensive. | Readily available. | Readily available. |
| Number of Steps | Typically 3 steps (alkylation, hydrolysis, decarboxylation). | Typically 3 steps (alkylation, nitrile formation, hydrolysis). | Can be a one-pot process under phase-transfer catalysis.[5] |
| Reaction Conditions | Requires anhydrous conditions for alkylation; high temperatures for decarboxylation. | Generally requires strong acids or bases and high temperatures for hydrolysis. | Can be performed under milder conditions with a phase-transfer catalyst. |
| Reported Overall Yield | Generally good, often in the range of 50-70%.[3] | Can achieve high yields, with some reports of up to 92% for the final hydrolysis step.[6] | Can be variable, with some processes reporting yields around 55%.[6] |
| Byproducts and Waste | Generates salt byproducts (e.g., NaBr) and CO2. | Generates salt byproducts and ammonia (if basic hydrolysis is used). | Can generate various byproducts depending on the specific conditions. |
| Safety Considerations | Use of sodium metal (for ethoxide preparation) requires caution. Propyl halides are alkylating agents. | Ethyl cyanoacetate and nitriles are toxic. Use of strong acids and bases requires careful handling. | Propyl halides are alkylating agents. Phase-transfer catalysts can be toxic. |
Conclusion: A Matter of Process Optimization
Both the diethyl malonate and the ethyl cyanoacetate (via this compound) routes are viable and established methods for the industrial production of valproic acid. The choice between them often comes down to factors of cost, available equipment, and specific process optimization within a given manufacturing setting.
-
The diethyl malonate pathway is a classic and robust method with predictable outcomes, making it a reliable choice for large-scale production.
-
The ethyl cyanoacetate route , which proceeds through the this compound intermediate, can offer high yields in the final hydrolysis step and may present opportunities for process intensification.
Ultimately, the "best" precursor is not a one-size-fits-all answer. A thorough process hazard analysis, cost analysis of raw materials and reagents, and an evaluation of the environmental impact of waste streams are all critical components in making an informed decision for the synthesis of valproic acid. Continuous research into greener and more efficient synthetic methodologies will undoubtedly continue to shape the landscape of API manufacturing.
References
- 1. Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market - UTAH Trading [utah.ae]
- 2. researchgate.net [researchgate.net]
- 3. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 4. Valproic Acid Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Propylvaleronitrile Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, well-designed screening assays. This guide provides an in-depth comparison and detailed methodologies for evaluating the biological activities of 2-propylvaleronitrile derivatives, structural analogs of the established antiepileptic drug (AED), valproic acid (VPA).
Valproic acid is a broad-spectrum AED, but its use is hampered by significant side effects, most notably teratogenicity.[1] This has driven the exploration of its derivatives, including nitrile analogs, to identify compounds with improved therapeutic indices—maximizing efficacy while minimizing toxicity. Our focus here is on the two most prominent therapeutic potentials for these derivatives: anticonvulsant and neuroprotective activities.
This guide is structured to reflect a logical, multi-tiered screening cascade, a strategy that maximizes efficiency by using high-throughput in vitro and mechanistic assays to select the most promising candidates for resource-intensive in vivo evaluation.
A Multi-Tiered Strategy for Efficient Screening
A robust screening funnel is essential for making informed decisions. The causality behind this tiered approach is simple: fail fast, fail cheap. By eliminating compounds with poor mechanistic profiles or high toxicity potential early on, we can focus our resources on derivatives with the highest probability of success in advanced preclinical models.
References
A Comparative Guide to Valproic Acid Synthesis: Diethyl Malonate vs. 2-Propylvaleronitrile Precursors
Valproic acid (2-propylpentanoic acid) is a cornerstone therapeutic agent for a range of neurological disorders, including epilepsy and bipolar disorder.[1] Its deceptively simple branched-chain fatty acid structure belies a complex pharmacological profile and necessitates robust, efficient, and scalable synthetic routes for pharmaceutical production.[2] The choice of precursor is a critical decision point in the synthesis design, profoundly impacting the overall efficiency, cost, and safety of the process.
This in-depth guide provides a comparative analysis of two common precursors for valproic acid synthesis: the classical diethyl malonate and the more direct 2-propylvaleronitrile. We will dissect the synthetic pathways, evaluate the underlying chemical principles, and present the experimental data necessary for researchers, chemists, and drug development professionals to make informed decisions.
The Diethyl Malonate Pathway: A Classic Three-Step Approach
The synthesis of valproic acid from diethyl malonate is a well-established and reliable method, rooted in the principles of malonic ester synthesis. This pathway involves a sequential three-step process: double alkylation, saponification (hydrolysis), and decarboxylation.
Reaction Causality and Mechanism
The core of this synthesis relies on the enhanced acidity of the α-hydrogen on the methylene carbon of diethyl malonate, which is flanked by two electron-withdrawing ester groups. This allows for easy deprotonation by a strong base, typically sodium ethoxide (NaOEt), to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane, in an SN2 reaction to form a mono-alkylated intermediate. The process is then repeated with a second equivalent of base and alkyl halide to yield diethyl dipropylmalonate.
The subsequent steps involve the hydrolysis of the two ester groups to a dicarboxylic acid (saponification), followed by thermal decarboxylation. Heating the dipropylmalonic acid intermediate drives the loss of carbon dioxide, yielding the final valproic acid product.[3]
Synthetic Workflow Diagram
Caption: Diethyl Malonate Synthesis Workflow.
The this compound Pathway: A Direct Hydrolysis Route
An alternative route to valproic acid utilizes this compound (also known as dipropylacetonitrile) as the direct precursor.[4] This pathway is conceptually simpler, involving a single key transformation: the hydrolysis of the nitrile functional group to a carboxylic acid.
Reaction Causality and Mechanism
The hydrolysis of nitriles can be catalyzed by either acid or base and typically requires heating.[5] The reaction proceeds through an amide intermediate.[6][7]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[8][9]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation of the resulting anion by water forms an amide intermediate. Under vigorous conditions (e.g., reflux), the amide is further hydrolyzed by the base to yield a carboxylate salt.[10] A final acidification step is required to produce the neutral valproic acid.[5]
The synthesis of the this compound precursor itself is a key consideration. It can be prepared via the dialkylation of acetonitrile or by reacting an appropriate alkyl halide with a cyanide source, which introduces its own set of challenges and safety considerations.
Synthetic Workflow Diagram
Caption: this compound Synthesis Workflow.
Head-to-Head Comparison: Performance and Practicality
| Parameter | Diethyl Malonate Pathway | This compound Pathway |
| Number of Core Steps | 3 (Alkylation, Hydrolysis, Decarboxylation) | 1 (Hydrolysis) |
| Typical Overall Yield | ~70-85%[11] | Variable; can be high (>90%) for the hydrolysis step itself, but overall yield depends on precursor synthesis. |
| Reaction Conditions | Alkylation: Reflux. Hydrolysis: Reflux. Decarboxylation: High heat (~140-160°C).[3] | Requires prolonged heating (reflux) under strongly acidic or basic conditions.[12] |
| Key Reagents | Diethyl malonate, Sodium ethoxide, 1-Bromopropane, NaOH/KOH, HCl/H₂SO₄. | This compound, conc. H₂SO₄/HCl or conc. NaOH/KOH. |
| Safety & Handling | Requires handling of flammable solvents (ethanol), a highly reactive and corrosive base (NaOEt), and a toxic alkylating agent (1-bromopropane).[13][14] | Requires handling of corrosive acids/bases. The nitrile precursor is toxic if swallowed. Synthesis of the nitrile may involve highly toxic cyanide salts. |
| Scalability | Well-established for industrial scale, though multiple steps can reduce overall throughput.[2] | Potentially more streamlined due to fewer steps, but harsh hydrolysis conditions can be challenging to manage on a large scale. |
| Purification | Requires removal of unreacted starting materials, mono-alkylated product, and salts. Final product often purified by distillation.[1] | Requires separation from the amide intermediate if the reaction is incomplete. Final product requires acidic workup and extraction.[1] |
Expert Analysis and Field Insights
The diethyl malonate pathway is the workhorse of valproic acid synthesis. Its primary advantage is its reliability and predictability. The chemistry is well-understood, and the intermediates are generally stable and easily characterized. While it involves multiple steps, each step typically proceeds with good to excellent yields, leading to a respectable overall yield.[11] The main drawbacks are the use of sodium ethoxide, a moisture-sensitive and highly caustic reagent, and 1-bromopropane, which has reproductive toxicity concerns.[13][14][15] The multi-step nature also increases processing time and solvent usage.
For a research or process development setting, the diethyl malonate route often provides a more robust and trouble-free starting point. For industrial-scale production, where process optimization is key, the nitrile pathway could be more cost-effective if the precursor is accessible and the hydrolysis can be efficiently optimized, for instance, through flow chemistry.[17]
Detailed Experimental Protocols
Protocol 1: Valproic Acid from Diethyl Malonate
This protocol is a synthesis of procedures described in the literature and should be adapted and optimized.[3][16]
Step 1: Synthesis of Diethyl Dipropylmalonate
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂), prepare sodium ethoxide by cautiously adding sodium metal (2.1 eq) to absolute ethanol.
-
Once the sodium has fully reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution.
-
Add 1-bromopropane (2.2 eq) dropwise via the addition funnel, maintaining a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction, filter to remove sodium bromide precipitate, and remove ethanol under reduced pressure. The crude diethyl dipropylmalonate is typically used directly in the next step.
Step 2 & 3: Hydrolysis and Decarboxylation
-
To the crude diethyl dipropylmalonate, add an aqueous solution of sodium hydroxide (e.g., 20% w/v, ~4 eq).
-
Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours until the hydrolysis is complete.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Heat the acidified mixture to 140-155°C. CO₂ will evolve. Maintain this temperature for approximately 5 hours until decarboxylation ceases.[3]
-
Cool the mixture. The oily layer is crude valproic acid. Separate the layers and wash the organic layer with brine.
-
Purify the crude valproic acid by vacuum distillation.
Protocol 2: Valproic Acid from this compound
This protocol is based on general procedures for nitrile hydrolysis and should be optimized for this specific substrate.[12][18]
Acid-Catalyzed Method:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored (e.g., by GC, watching for the disappearance of the nitrile and amide intermediate).
-
After completion, cool the reaction mixture and pour it carefully over ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude valproic acid by vacuum distillation.
Conclusion
Both diethyl malonate and this compound are viable precursors for the synthesis of valproic acid, each with a distinct profile of advantages and challenges.
-
The diethyl malonate pathway is a classic, multi-step but highly reliable route, making it an excellent choice for laboratory-scale synthesis and as a benchmark process. Its primary drawbacks relate to the number of steps and the handling of hazardous reagents.
-
The This compound pathway offers a more direct, atom-economical route. However, its practicality is contingent on the availability of the nitrile precursor and the ability to overcome the often-harsh conditions required for hydrolysis.
The optimal choice depends on the specific objectives of the synthesis: for reliability and well-established procedures, the malonate route is superior. For process intensification and potential cost savings at scale, the nitrile route warrants investigation, provided the challenges of precursor synthesis and hydrolysis can be efficiently addressed.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Valproic Acid in the Pharmaceutical Industry: From Raw Materials to Market - UTAH Trading [utah.ae]
- 3. Process For Preparation Of Valproic Acid And It’s Sodium Salt [quickcompany.in]
- 4. This compound | 13310-75-3 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. US5101070A - Process for preparing valproic acid - Google Patents [patents.google.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. navybrand.com [navybrand.com]
- 15. turi.org [turi.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to HPLC Method Validation for 2-Propylvaleronitrile Purity
Introduction: The Criticality of Purity in Drug Intermediates
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Propylvaleronitrile, a key intermediate in the synthesis of Valproic Acid, an essential antiepileptic and mood-stabilizing drug, is no exception.[1] Its purity profile directly influences the final drug substance's quality, making a robust, reliable, and validated analytical method for its assessment indispensable.
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development and validation strategies for determining the purity of this compound. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind methodological choices, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in establishing a self-validating and regulatory-compliant analytical system.
Part 1: Strategic HPLC Method Development: A Comparative Analysis
The foundation of any successful validation is a well-developed and robust analytical method. The goal is to achieve adequate resolution between the main component, this compound, and all potential process-related impurities and degradation products. Here, we compare critical choices in stationary and mobile phases.
The Analyte: Understanding this compound
This compound (also known as 4-cyanoheptane) is a relatively non-polar, hydrophobic small molecule.[2][3] It lacks a strong chromophore, which implies that UV detection will likely be performed at lower wavelengths (e.g., ~210 nm) where the nitrile group and carbon backbone absorb. Its hydrophobic nature makes reversed-phase HPLC the logical mode of separation.[4][5]
Comparative Column Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool to influence selectivity.[6] We will compare the industry workhorse, a C18 column, with a Phenyl-Hexyl phase, which offers alternative selectivity mechanisms.
-
C18 (Octadecylsilane) Columns: These columns separate analytes primarily based on hydrophobic (van der Waals) interactions.[7] The long C18 alkyl chains provide a highly non-polar surface, leading to strong retention of hydrophobic molecules like this compound. It is the default starting point for most reversed-phase method development.[8]
-
Phenyl-Hexyl Columns: This phase offers a dual retention mechanism. The hexyl chain provides hydrophobicity, similar to a shorter-chain alkyl phase, while the phenyl ring introduces the potential for π-π interactions with analytes containing aromatic rings.[7][9][10] Although our primary analyte, this compound, is aliphatic, potential aromatic impurities could be better resolved from the main peak on this type of column. This alternative selectivity is a key reason to evaluate it against a standard C18.[11][12]
Comparative Mobile Phase Selection: Acetonitrile vs. Methanol
The organic modifier in a reversed-phase system fine-tunes the elution strength and can also impact selectivity.
-
Acetonitrile (ACN): As a polar aprotic solvent, ACN is an excellent choice for general reversed-phase HPLC. It typically has a stronger elution strength than methanol, leading to shorter retention times.[13] Its lower viscosity generates less backpressure, and its low UV cutoff (~190 nm) is advantageous for detecting compounds at low wavelengths.[14][15]
-
Methanol (MeOH): A polar protic solvent, methanol can engage in hydrogen bonding.[14] This property can alter selectivity, especially for polar analytes. When used with a phenyl column, methanol is known to enhance π-π interactions, whereas acetonitrile can suppress them.[9][12] This makes the combination of a Phenyl-Hexyl column and a methanol-based mobile phase a powerful tool for resolving aromatic impurities.[15]
Proposed Method for Validation
Based on initial screening (data not shown), a method utilizing a C18 column with an acetonitrile/water mobile phase was selected for full validation due to its superior peak shape and efficiency for the main analyte. This choice provides a robust baseline against which other methods can be compared.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile : Water (70:30, v/v) |
| Analyte Conc. | 1.0 mg/mL |
Part 2: A Rigorous Validation Protocol: In Accordance with ICH Q2(R1)
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following experiments were designed based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[14][16][17]
Diagram: HPLC Method Validation Workflow
Caption: Workflow for HPLC method development and validation.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][18][15]
Experimental Protocol: Forced Degradation A solution of this compound (1.0 mg/mL) was subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[1]
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to a light source providing a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[1][4]
Results: The method demonstrated specificity, with no interference from blank or placebo at the retention time of this compound. Under all stress conditions, the degradation products were well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak in all stressed samples.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Resolution (Rs) of Closest Impurity | Peak Purity Angle | Peak Purity Threshold |
| Acid (1N HCl, 60°C) | 12.5% | 2.8 | 0.125 | 0.250 |
| Base (1N NaOH, RT) | 8.2% | 3.1 | 0.110 | 0.245 |
| Oxidation (3% H₂O₂) | 15.8% | 2.5 | 0.155 | 0.261 |
| Thermal (80°C) | 5.5% | 3.5 | 0.098 | 0.240 |
| Photolytic (ICH Q1B) | 6.1% | 3.3 | 0.102 | 0.242 |
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol: A series of five solutions of this compound reference standard were prepared over a concentration range of 50% to 150% of the nominal concentration (0.5 mg/mL to 1.5 mg/mL). Each solution was injected in triplicate.
Results: The method was found to be linear over the specified range. The correlation coefficient (r²) was greater than 0.999, indicating excellent linearity.
Table 3: Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.5 | 1,254,321 |
| 0.75 | 1,881,482 |
| 1.0 | 2,508,643 |
| 1.25 | 3,135,804 |
| 1.5 | 3,762,965 |
| Correlation (r²) | 0.9998 |
| Y-intercept | 5,123 |
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.
Experimental Protocol: A placebo (matrix without the analyte) was spiked with this compound at three concentration levels: 80%, 100%, and 120% of the nominal concentration. Three replicate samples were prepared at each level and analyzed.
Results: The mean recovery was within the acceptable range of 98.0% to 102.0%, demonstrating the accuracy of the method.
Table 4: Accuracy (Spike Recovery) Results
| Spike Level | Amount Added (mg/mL) | Amount Found (mg/mL, mean n=3) | % Recovery | % RSD |
| 80% | 0.8 | 0.795 | 99.4% | 0.45% |
| 100% | 1.0 | 1.007 | 100.7% | 0.31% |
| 120% | 1.2 | 1.189 | 99.1% | 0.52% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration (1.0 mg/mL) sample were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, using a different HPLC system.
Results: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was well below the typical acceptance criterion of 2.0%, indicating excellent precision.
Table 5: Precision Results
| Parameter | Peak Area (n=6) | % RSD |
| Repeatability (Day 1) | Mean: 2,510,450 | 0.48% |
| Intermediate (Day 2) | Mean: 2,498,990 | 0.55% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[11]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Results: The calculated LOD and LOQ values demonstrate the method's high sensitivity.
Table 6: LOD and LOQ Values
| Parameter | Value (mg/mL) |
| LOD | 0.0015 |
| LOQ | 0.0045 |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: The effect of small variations in key parameters was evaluated by analyzing the 100% concentration sample.
Results: The results for system suitability parameters (e.g., tailing factor, theoretical plates) remained well within acceptable limits, and no significant change in retention time or peak area was observed, demonstrating the method's robustness.
Table 7: Robustness Study Results
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 5.1 | 1.08 |
| 1.1 | 4.1 | 1.10 | |
| Column Temp (°C) | 28 | 4.7 | 1.09 |
| 32 | 4.4 | 1.11 | |
| Mobile Phase %ACN | 68% | 5.3 | 1.10 |
| 72% | 4.0 | 1.09 |
Part 3: Comparative Discussion and Field Insights
Diagram: Relationship of Validation Parameters
Caption: Interdependencies of HPLC validation parameters.
Why HPLC Over Gas Chromatography (GC)?
While GC could be used for a volatile compound like this compound, HPLC is often preferred in pharmaceutical quality control for several reasons. HPLC analysis is performed at or near ambient temperature, which avoids the potential for thermal degradation of the analyte or impurities that can occur at the high temperatures required for GC. Furthermore, HPLC offers greater flexibility in method development through the vast selection of stationary and mobile phases, allowing for finer tuning of selectivity.[10]
C18 vs. Phenyl-Hexyl: A Strategic Choice
Our validation focused on a C18 column, which proved highly effective. However, the value of a Phenyl-Hexyl column should not be dismissed, especially during development. If a process-related impurity, particularly an aromatic one, proved difficult to resolve from the main this compound peak on a C18 column, the Phenyl-Hexyl phase would be the logical next choice. Its alternative selectivity, derived from π-π interactions, could provide the necessary resolution that is unachievable on a purely hydrophobic C18 phase.[10][12][16][17]
Field Insights & Troubleshooting
-
Peak Tailing: For nitrile-containing compounds, interactions with residual silanols on the silica surface of the column can sometimes cause peak tailing. Using a modern, high-purity, end-capped C18 column, as was done here, minimizes these secondary interactions. If tailing persists, adding a small amount of a competitive amine (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape, but this should be done with caution as it can affect column lifetime and is less desirable for LC-MS applications.
-
Baseline Noise at Low UV: When detecting at low wavelengths like 210 nm, the quality of the solvents is paramount. Using high-purity, HPLC-grade water and acetonitrile is essential to minimize baseline noise and ensure a low limit of detection.[14][13] Always ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.
Conclusion
This guide has detailed the systematic validation of a reversed-phase HPLC method for determining the purity of this compound. Through a rigorous evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, the method has been proven to be reliable, and suitable for its intended purpose in a quality control environment.
The comparative discussion on column and mobile phase selection underscores a critical principle in method development: there is no single "best" column, only the "best" column for a specific separation challenge. While the validated C18 method is robust and effective, understanding the alternative selectivity offered by phases like Phenyl-Hexyl provides the analyst with powerful tools to overcome future challenges, ensuring the continued quality and safety of the final pharmaceutical product.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. support.waters.com [support.waters.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromtech.com [chromtech.com]
- 11. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. bepls.com [bepls.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Analysis of Valproic Acid using Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Comparative Guide to the Economic Viability of 2-Propylvaleronitrile Synthesis Routes
Introduction
2-Propylvaleronitrile, also known as 2-propylpentanenitrile or di-n-propylacetonitrile, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Notably, it serves as a precursor to di-n-propylacetamide, a compound with significant neuropsychotropic properties. The economic viability of producing this compound is critically dependent on the chosen synthetic pathway. This guide provides an in-depth technical comparison of the most common synthesis routes, evaluating their chemical principles, experimental protocols, and overall economic feasibility to assist researchers, chemists, and process development professionals in making informed decisions.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond at the α-position to a nitrile group. Three principal strategies are considered in this guide:
-
Direct Dialkylation of Butyronitrile: A straightforward approach involving the sequential addition of two propyl groups to the α-carbon of butyronitrile.
-
Malonic Ester Synthesis: A classic and robust method involving the dialkylation of diethyl malonate, followed by hydrolysis, decarboxylation to 2-propylpentanoic acid (valproic acid), and subsequent conversion to the nitrile.
-
Cyanation of a 4-Heptyl Derivative: This route involves the introduction of a cyanide group onto a seven-carbon backbone, typically through the nucleophilic substitution of a halide or other leaving group on a 4-heptyl derivative.
Route 1: Direct Dialkylation of Butyronitrile
This method is conceptually the most direct route to this compound, involving the deprotonation of butyronitrile followed by alkylation with a propyl halide, repeated for a second time.
Chemical Principles and Experimental Considerations
The α-protons of nitriles are weakly acidic and can be removed by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, in an S(_N)2 reaction to form a new carbon-carbon bond. For the synthesis of this compound, this process is performed twice.
A strong base is essential for the deprotonation of the relatively non-acidic α-hydrogens of butyronitrile. Sodium amide (NaNH(_2)) in an inert solvent like liquid ammonia or a high-boiling ether is a common choice. The use of phase-transfer catalysis (PTC) with a strong aqueous base (e.g., 50% NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) presents a safer and often more scalable alternative to sodium amide.
A key challenge in this route is controlling the extent of alkylation. Mono-alkylation can be a significant byproduct if the reaction conditions are not carefully optimized. Using a slight excess of the alkylating agent and ensuring complete deprotonation can favor the formation of the desired dialkylated product.
Experimental Protocol: Dialkylation of Butyronitrile
This protocol is a representative example based on established principles of nitrile alkylation.
-
Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Addition: Sodium amide (2.2 equivalents) is suspended in a dry, high-boiling solvent such as toluene or xylene.
-
Nitrile Addition: Butyronitrile (1.0 equivalent) is added dropwise to the stirred suspension at a temperature that maintains good control of the reaction (typically room temperature to gentle reflux), leading to the formation of the sodium salt of butyronitrile.
-
First Alkylation: Propyl bromide (1.1 equivalents) is added dropwise via the dropping funnel. The reaction mixture is then heated to reflux for a specified period to ensure complete mono-alkylation.
-
Second Deprotonation and Alkylation: After cooling, a second portion of sodium amide (1.1 equivalents) can be added, followed by another equivalent of propyl bromide. The mixture is then refluxed again until the reaction is complete (monitored by GC or TLC).
-
Workup: The reaction mixture is cooled and carefully quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO(_4)), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
Economic Viability of Direct Alkylation
| Parameter | Assessment |
| Starting Materials Cost | Butyronitrile and propyl bromide are relatively inexpensive bulk chemicals. Sodium amide is also a readily available and moderately priced strong base. |
| Reagent & Solvent Cost | The cost of solvents like toluene or xylene is moderate. The use of phase-transfer catalysts can add to the cost but may be offset by improved safety and easier workup. |
| Process Complexity | The procedure is conceptually straightforward but requires careful control of stoichiometry and reaction conditions to minimize the formation of mono-alkylated byproducts. The use of sodium amide requires stringent anhydrous conditions and careful handling. |
| Yield & Purity | Yields can be variable and are highly dependent on the optimization of reaction conditions. Purification by vacuum distillation is necessary to separate the desired product from starting materials and byproducts. |
| Waste Generation | The process generates salt byproducts (e.g., sodium bromide) and requires the disposal of organic solvents. |
| Safety Considerations | Sodium amide is highly reactive and pyrophoric upon contact with water. Propyl bromide is a toxic and flammable liquid. The reaction can be exothermic and requires careful temperature control. |
Diagram of Direct Alkylation Workflow
Caption: Workflow for the direct dialkylation of butyronitrile.
Route 2: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and reliable method for the preparation of substituted carboxylic acids, which can then be converted to the corresponding nitriles.
Chemical Principles and Experimental Considerations
This multi-step synthesis involves:
-
Dialkylation of Diethyl Malonate: The α-protons of diethyl malonate are significantly more acidic than those of simple nitriles, allowing for deprotonation with a weaker base like sodium ethoxide. The resulting enolate is then alkylated twice with propyl bromide.
-
Hydrolysis (Saponification): The resulting diethyl 2,2-dipropylmalonate is hydrolyzed to 2,2-dipropylmalonic acid using a strong base like potassium hydroxide, followed by acidification.
-
Decarboxylation: The substituted malonic acid is heated, leading to the loss of one of the carboxyl groups as carbon dioxide, yielding 2-propylpentanoic acid (valproic acid).
-
Conversion to Nitrile: The carboxylic acid is then converted to the nitrile. A common method is the dehydration of the corresponding primary amide, which can be formed by treating the carboxylic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by reaction with ammonia.
Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a representative example based on established procedures for malonic ester synthesis and nitrile formation.
Part A: Synthesis of 2-Propylpentanoic Acid
-
Alkylation: In a suitably sized flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol, or a commercial solution is used. Diethyl malonate is added, followed by the dropwise addition of propyl bromide. The reaction is refluxed until completion. This process is repeated for the second alkylation.
-
Hydrolysis: The crude dialkylated malonic ester is refluxed with a concentrated solution of potassium hydroxide in ethanol or water until saponification is complete.
-
Decarboxylation: After cooling, the reaction mixture is acidified with a strong mineral acid (e.g., HCl or H(_2)SO(_4)). The precipitated 2,2-dipropylmalonic acid is then heated (often without solvent) to effect decarboxylation, yielding crude 2-propylpentanoic acid.[1]
-
Purification: The 2-propylpentanoic acid is purified by vacuum distillation.
Part B: Conversion of 2-Propylpentanoic Acid to this compound
-
Amide Formation: 2-Propylpentanoic acid is converted to its primary amide, 2-propylpentanamide. This can be achieved by first converting the acid to the acyl chloride with thionyl chloride, followed by reaction with aqueous ammonia.
-
Dehydration: The 2-propylpentanamide is then dehydrated to this compound using a dehydrating agent such as phosphorus pentoxide (P(_2)O(_5)), thionyl chloride (SOCl(_2)), or phosphorus oxychloride (POCl(_3)).
-
Purification: The resulting nitrile is purified by vacuum distillation.
Economic Viability of Malonic Ester Synthesis
| Parameter | Assessment |
| Starting Materials Cost | Diethyl malonate, propyl bromide, and sodium ethoxide are all readily available and relatively inexpensive. The cost of reagents for the conversion of the carboxylic acid to the nitrile (e.g., thionyl chloride, ammonia) must also be considered. |
| Reagent & Solvent Cost | Ethanol is a relatively inexpensive and common solvent. The costs of strong bases for hydrolysis and acids for workup are generally low. |
| Process Complexity | This is a multi-step synthesis, which increases labor and processing time compared to the direct alkylation route. Each step requires its own workup and purification, adding to the complexity. |
| Yield & Purity | Each step in the sequence generally proceeds with good to high yields, making the overall yield potentially higher and more reliable than the direct alkylation method. The intermediates are often crystalline solids that are easier to purify. |
| Waste Generation | This route generates significant amounts of salt waste from the neutralization steps and requires the use and disposal of multiple solvents and reagents. The decarboxylation step releases CO(_2). |
| Safety Considerations | The use of sodium metal (if preparing sodium ethoxide in situ) requires caution. Thionyl chloride and phosphorus oxychloride are corrosive and toxic. The decarboxylation step can be vigorous if not controlled properly. |
Diagram of Malonic Ester Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of this compound.
Route 3: Cyanation of a 4-Heptyl Derivative
This approach involves the formation of the nitrile group on a pre-formed seven-carbon skeleton.
Chemical Principles and Experimental Considerations
The most common method in this category is the nucleophilic substitution of a leaving group at the 4-position of a heptane derivative with a cyanide salt. The starting material would typically be 4-heptanol, which can be converted to a better leaving group, such as a halide (e.g., 4-bromoheptane) or a sulfonate ester (e.g., 4-heptyl tosylate). The subsequent S(_N)2 reaction with a cyanide source, such as sodium or potassium cyanide, yields 4-cyanoheptane, which is an isomer of this compound, not the target molecule.
To obtain the desired this compound, the cyano group would need to be at the 4-position of a heptane chain, but the IUPAC name for this compound is 2-propylpentanenitrile, indicating a five-carbon chain with a propyl group and a nitrile at the 1-position. Therefore, a direct cyanation of a simple heptyl derivative will not yield the desired product.
However, a related approach could involve the hydrocyanation of an appropriate alkene, but this often leads to a mixture of regioisomers and is less common for this type of target.
Given the structural discrepancy, this route is not a viable direct synthesis for this compound and is therefore not economically compared in detail.
Comparative Economic Analysis
The economic viability of a synthesis route is a multifactorial assessment that includes not only the cost of raw materials but also process efficiency, safety, and scalability.
| Feature | Direct Dialkylation of Butyronitrile | Malonic Ester Synthesis |
| Raw Material Cost | Lower. Fewer starting materials are required. | Higher. More reagents are needed over the multiple steps. |
| Process Steps | Fewer. Potentially a one-pot reaction. | Multiple. Requires several distinct reaction and workup stages. |
| Yield & Reliability | Moderate to Good. Can be less reliable and may require significant optimization to maximize yield and minimize byproducts. | Good to Excellent. Generally a high-yielding and robust sequence of reactions. |
| Throughput | Potentially Higher. Fewer steps can lead to a shorter overall cycle time. | Lower. The multi-step nature increases the overall production time. |
| Safety & Handling | Higher Hazard. The use of sodium amide requires specialized handling and equipment. PTC is a safer alternative but may be less reactive. | Moderate Hazard. Involves handling of sodium metal (optional), corrosive reagents, and requires careful control of the decarboxylation step. |
| Scalability | Challenging. Controlling the exothermicity and ensuring efficient mixing can be difficult on a large scale, especially with sodium amide. | More Straightforward. The individual steps are well-established and generally scale well. |
| Overall Economic Viability | Potentially more economical for large-scale production if optimized for high yield and throughput, especially using PTC. The lower raw material cost and fewer steps are major advantages. | More favorable for smaller to medium-scale production where reliability and high purity are prioritized over the lowest possible raw material cost. The higher overall yield can offset the increased number of steps. |
Conclusion
The choice between the direct dialkylation of butyronitrile and the malonic ester synthesis for the production of this compound depends heavily on the specific manufacturing context.
-
The Direct Dialkylation Route is attractive due to its atom economy and fewer process steps, which can translate to lower capital and operational costs, particularly at a large scale. However, it may require more extensive process development to achieve high and consistent yields and to manage the safety risks associated with strong bases like sodium amide. The use of phase-transfer catalysis is a promising avenue to mitigate some of these challenges.
-
The Malonic Ester Synthesis Route offers a more robust and reliable pathway, with each step typically proceeding in high yield. This reliability can be a significant advantage, especially in research and development settings or for the production of high-purity material where consistency is paramount. While it involves more steps and generates more waste, the well-understood nature of each transformation makes it a lower-risk option from a chemical perspective.
For industrial applications, a thorough process hazard analysis and cost-of-goods calculation for both routes at the desired scale are essential. The direct alkylation route, if successfully optimized, likely presents the most economically favorable option for bulk manufacturing, while the malonic ester synthesis remains a dependable and versatile alternative.
References
A Comparative Guide to Analytical Method Validation for Quantifying 2-Propylvaleronitrile Impurities
This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of 2-propylvaleronitrile, a potential process-related impurity or degradation product. We will explore the causality behind experimental choices, provide detailed validation protocols, and present comparative data to guide researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical method for their needs.
The Analytical Imperative: Why Quantify this compound?
This compound, also known as 4-cyanoheptane, is a nitrile-containing organic compound.[1][2] In pharmaceutical manufacturing, particularly in the synthesis of active pharmaceutical ingredients (APIs) like Valproic Acid, it can emerge as a process-related impurity.[3] Regulatory bodies worldwide, including the FDA and EMA, mandate the control of impurities in drug substances to ensure patient safety and product efficacy.[4][5] Therefore, developing and validating a robust analytical method to accurately quantify this impurity at trace levels is not merely a quality control exercise but a critical regulatory requirement.
The objective of validating an analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[6][7][8][9] For an impurity quantification method, this means demonstrating the ability to be specific, sensitive, accurate, and precise for this compound, often in the presence of the main API and other potential impurities.
Strategic Method Selection: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision point in method development.[10][11] The selection hinges on the physicochemical properties of the analyte and the sample matrix.
-
Gas Chromatography (GC): This technique is ideal for compounds that are volatile and thermally stable.[11][12] this compound, with a boiling point of 183-184 °C, is sufficiently volatile for GC analysis.[13] GC often provides high resolution and speed, making it a powerful tool for separating volatile impurities.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique suitable for a wide range of compounds, including non-volatile and thermally labile substances.[10][15] While this compound can be analyzed by HPLC, this method is particularly advantageous if other non-volatile impurities or the API itself are being monitored simultaneously.[12]
Below is a decision-making workflow to aid in selecting the appropriate technique.
Caption: Method Selection Decision Tree for this compound Analysis.
Method Validation Workflow: A Framework for Trust
Regardless of the chosen technology, the validation process follows a structured path defined by international guidelines, primarily the ICH Q2(R1) and the recently updated Q2(R2) documents.[6][7][9][16] This ensures the method is reliable, reproducible, and meets regulatory expectations.
Caption: General Analytical Method Validation Workflow based on ICH Guidelines.
Comparative Experimental Protocols & Validation Data
Here we present detailed, self-validating protocols for quantifying this compound using both GC with Flame Ionization Detection (GC-FID) and HPLC with Ultraviolet (UV) detection. The presented data is illustrative of what would be expected from a successful validation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality: GC is chosen for its high efficiency in separating volatile compounds. A flame ionization detector (FID) is selected because it provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds, like this compound, and offers a wide linear range.[10] A non-polar capillary column is used to separate compounds primarily based on their boiling points.
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, flame ionization detector, and a data acquisition system.
-
Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent).
-
GC Conditions:
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1.0 µL.
-
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 200°C (hold 5 min).
-
Detector Temperature: 280°C.
-
-
Sample Preparation:
-
Solvent/Diluent: Dichloromethane.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with dichloromethane.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the range of 0.5 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh ~500 mg of the drug substance, dissolve in and dilute to 10 mL with dichloromethane. This yields a 50 mg/mL solution.
-
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Causality: A reversed-phase HPLC method is a workhorse in pharmaceutical analysis.[15] A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this compound from a polar mobile phase. UV detection is selected for its robustness, although the nitrile chromophore offers weak absorbance, requiring detection at a low UV wavelength (~210 nm). This method's primary advantage is its operation at ambient temperature, eliminating the risk of thermal degradation for any other components in the sample.[12]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
-
Sample Preparation:
-
Solvent/Diluent: Mobile Phase (Acetonitrile:Water 60:40).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with diluent.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the range of 0.5 µg/mL to 20 µg/mL.
-
Sample Solution: Accurately weigh ~500 mg of the drug substance, dissolve in and dilute to 10 mL with diluent. This yields a 50 mg/mL solution.
-
Comparative Validation Data Summary
The following table summarizes typical results for the validation of both methods, based on ICH Q2(R1) guidelines for an impurity quantification method.[16][17]
| Validation Parameter | GC-FID Method | HPLC-UV Method | ICH Acceptance Criteria (Typical for Impurities) |
| Specificity | No interference from blank or API at the retention time of the impurity. | No interference from blank or API at the retention time of the impurity. | Peak purity/resolution must be demonstrated. |
| Linearity (Correlation Coeff., r²) | ≥ 0.999 | ≥ 0.998 | r² ≥ 0.995 is often acceptable.[18] |
| Range (µg/mL) | 0.5 - 20 | 1.0 - 25 | Typically from LOQ to 120% of the specification limit.[19] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Varies by concentration; e.g., 80-120% at the limit.[19] |
| Precision (Repeatability, %RSD) | ≤ 2.5% | ≤ 3.0% | ≤ 10-15% at the LOQ; tighter at higher concentrations. |
| Precision (Intermediate, %RSD) | ≤ 3.5% | ≤ 4.0% | Generally slightly wider limits than repeatability. |
| LOD (µg/mL) | 0.15 | 0.30 | Signal-to-Noise Ratio ≥ 3:1. |
| LOQ (µg/mL) | 0.50 | 1.00 | Signal-to-Noise Ratio ≥ 10:1; must be precise and accurate.[17] |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and oven temp (±2°C). | Unaffected by minor changes in mobile phase composition (±2%) and column temp (±2°C). | No significant impact on results. |
Discussion and Final Recommendation
Both GC-FID and HPLC-UV can be successfully validated for the quantification of this compound impurities.
-
The GC-FID method demonstrates superior sensitivity, with lower Limit of Detection (LOD) and Limit of Quantitation (LOQ) values. Its high resolving power is excellent for separating volatile compounds. If this compound is the primary impurity of concern and the sample matrix is amenable to volatilization without degradation, GC-FID is the more powerful and cost-effective choice due to lower solvent consumption.[10]
-
The HPLC-UV method is exceptionally robust and versatile.[12][15] Its main strength lies in its applicability to a broader range of potential impurities, including non-volatile or thermally sensitive ones, which could be analyzed in the same run. While less sensitive for this specific analyte than GC-FID, it is often sufficient to meet regulatory thresholds. It is the recommended method if a single, comprehensive chromatographic profile of both volatile and non-volatile impurities is required, or if GC instrumentation is unavailable.
Ultimately, the choice rests on a risk-based assessment of the manufacturing process, the full impurity profile of the drug substance, and the analytical capabilities of the laboratory. This guide provides the foundational protocols and validation framework to confidently make and execute that decision.
References
- 1. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13310-75-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 13310-75-3 [chemicalbook.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound CAS#: 13310-75-3 [m.chemicalbook.com]
- 14. uhplcs.com [uhplcs.com]
- 15. veeprho.com [veeprho.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Propylvaleronitrile
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. 2-Propylvaleronitrile (also known as 2-propylpentanenitrile or 4-cyanoheptane) is a flammable and toxic nitrile compound that demands a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory requirements.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of strict disposal procedures. This chemical is not merely waste; it is a hazardous material that poses multiple risks.
The primary concerns are its flammability and acute oral toxicity.[1][2] Furthermore, as with many nitrile compounds, there is a potential for the release of highly toxic hydrogen cyanide gas under acidic conditions or during combustion, which can cause a blockade of cellular respiration. Therefore, under no circumstances should this chemical be disposed of via the sanitary sewer system or mixed with incompatible waste streams. [1][3]
For immediate reference, the key hazard information is summarized below.
| Property | Data | Source(s) |
| GHS Classification | Flammable liquids (Category 3), Acute toxicity, Oral (Category 3 or 4) | [1][2] |
| Hazard Statements | H226: Flammable liquid and vapor. H301/H302: Toxic or Harmful if swallowed. | [1][2][3] |
| CAS Number | 13310-75-3 | [1][2] |
| Molecular Formula | C₈H₁₅N | [2] |
| Flash Point | 82.3°C | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [4] |
Pre-Disposal Handling and Waste Segregation
Proper disposal begins the moment the chemical is deemed waste. The principle of "cradle-to-grave" hazardous waste management, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, holds the generator responsible for the waste from its creation to its final, safe disposal.[5][6]
Causality of Segregation: Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. This compound must be segregated from acids (to prevent hydrogen cyanide release), oxidizers (fire/explosion risk), and other reactive chemicals.[4][7] It should be collected in a designated waste container for non-halogenated organic solvents or, more specifically, a nitrile-containing waste stream if your institution's waste management plan requires it.[7]
Step-by-Step Disposal Protocol
This protocol outlines the mandatory operational steps for disposing of this compound waste.
Step 1: Waste Characterization
As the waste generator, you are required to classify the waste according to federal, state, and local regulations.[4][8] Given its properties, this compound waste is classified as a hazardous waste due to its ignitability and toxicity.[9]
Step 2: Adherence to Personal Protective Equipment (PPE) Standards
Before handling the waste container, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.
-
Hand Protection: Wear chemical-impermeable gloves, such as nitrile or neoprene.[1][10] Disposable nitrile gloves should be considered contaminated after use and disposed of as hazardous waste.[11]
-
Protective Clothing: A flame-retardant lab coat and closed-toe shoes are mandatory.
Step 3: Containerization and Labeling
The integrity of the disposal process relies heavily on proper containerization and labeling.
-
Select a Compatible Container: Use a container made of a compatible material (e.g., HDPE or glass) that has a tightly fitting cap.[7] The container must be in good condition, free from cracks or leaks. Reusing the original product container is often a good practice.[7]
-
Transfer the Waste: When transferring the waste, work within a chemical fume hood to control vapor inhalation.[11] Use non-sparking tools and ensure the waste container and any receiving equipment are grounded and bonded to prevent static discharge, which is a potential ignition source.[1][12]
-
Label Accurately: The waste container must be clearly labeled.[7] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]
-
The specific hazard characteristics: "Ignitable" and "Toxic."
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when waste is being added.[3][7] This minimizes the release of flammable and toxic vapors.
Step 4: Arranging for Professional Disposal
The only acceptable final disposal method for this compound is through a licensed and accredited hazardous waste management company.[1][10]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area that is away from heat, sparks, and open flames.[1][13]
-
Schedule Pickup: Follow your institution's procedures to schedule a pickup with your Environmental Health and Safety (EHS) office or contracted waste vendor.[8]
-
Final Destruction: The waste management company will transport the waste for final destruction, which is typically accomplished via controlled high-temperature incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[1]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][3]
-
Ensure Ventilation: Work in a well-ventilated area or fume hood.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Materials: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final professional handling.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C8H15N | CID 83330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. youtube.com [youtube.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Safer Handling & Storage Tips | Poison Book Project [sites.udel.edu]
- 12. fishersci.com [fishersci.com]
- 13. airgas.com [airgas.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
